Supinine
Description
This compound has been reported in Eupatorium japonicum, Anchusa milleri, and other organisms with data available.
See also: Borage (part of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVWTOSBCBKXOR-ZLDLUXBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203622 | |
| Record name | Supinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-58-6 | |
| Record name | [(7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Supinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Supinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUPININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W11Q632E7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanisms of Supinine-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the hepatotoxicity of supinine, a retronecine-type monoester pyrrolizidine alkaloid (PA). The information presented herein is intended to support research and development efforts aimed at understanding, predicting, and mitigating drug-induced and phytotoxin-induced liver injury.
Core Mechanisms of this compound-Induced Hepatotoxicity
The hepatotoxicity of this compound, like other toxic PAs, is not caused by the parent compound itself but by its metabolic activation into highly reactive electrophiles.[1] The subsequent cascade of events, including covalent binding to cellular macromolecules, induction of oxidative stress, mitochondrial dysfunction, and activation of cell death signaling pathways, culminates in liver injury, characteristically hepatic sinusoidal obstruction syndrome (HSOS).[2]
Metabolic Activation and Detoxification
The initial and rate-limiting step in this compound-induced hepatotoxicity is its bioactivation in the liver, primarily by cytochrome P450 (CYP) enzymes.[1] This process involves the dehydrogenation of the necine base at the C1-C2 position, forming a highly unstable and reactive pyrrolic ester, dehydro-supinine.[1]
Conversely, detoxification pathways exist that can mitigate the toxic effects of this compound. These include hydrolysis of the ester bond by carboxylesterases to yield the non-toxic necine base and necic acid, and N-oxidation of the parent compound to form this compound-N-oxide, which is more water-soluble and readily excreted.[2] The balance between these activation and detoxification pathways is a critical determinant of the extent of liver injury.
Covalent Binding to Cellular Macromolecules
The reactive dehydro-supinine metabolite is a potent electrophile that can readily form covalent adducts with cellular nucleophiles, such as proteins and DNA.[1] The formation of these adducts is a key initiating event in PA-induced liver injury.[1] Covalent binding to critical cellular proteins can lead to their dysfunction, disrupting cellular homeostasis and triggering downstream toxic events.[3] The extent of pyrrole-protein adduct formation has been shown to correlate with the severity of hepatotoxicity for various PAs.[1]
Induction of Oxidative Stress
This compound and its metabolites can induce a state of oxidative stress in hepatocytes, characterized by an overproduction of reactive oxygen species (ROS) and a depletion of endogenous antioxidants, most notably glutathione (GSH).[2][4] ROS can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, further contributing to cellular injury.[5] The depletion of GSH is particularly detrimental as it is a key molecule in the detoxification of reactive metabolites and the scavenging of ROS.[4]
Mitochondrial Dysfunction
Mitochondria are primary targets in this compound-induced hepatotoxicity.[2] The combination of covalent binding to mitochondrial proteins and oxidative stress can lead to:
-
Depletion of mitochondrial GSH. [4]
-
Damage to the mitochondrial membrane, leading to a loss of mitochondrial membrane potential (ΔΨm). [2]
-
Impaired mitochondrial respiration and a decrease in ATP production. [2]
-
Release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. [2]
This mitochondrial dysfunction is a central event that links the initial metabolic activation to the execution of cell death pathways.[6]
Apoptosis and Necrosis
The cellular damage instigated by this compound and its metabolites ultimately leads to hepatocyte cell death through apoptosis and/or necrosis. The release of cytochrome c from dysfunctional mitochondria activates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the executioner caspase-3.[2] The activation of these caspases orchestrates the dismantling of the cell. In cases of severe ATP depletion and overwhelming cellular damage, cells may undergo necrosis, a less controlled form of cell death that can trigger a more pronounced inflammatory response.
Inflammatory Response
The death of hepatocytes and the release of damage-associated molecular patterns (DAMPs) can trigger an inflammatory response in the liver.[7] This involves the recruitment of immune cells, such as macrophages and neutrophils, which can further contribute to liver injury through the release of pro-inflammatory cytokines and more ROS.
Key Signaling Pathways in this compound Hepatotoxicity
Several stress-activated signaling pathways are implicated in the cellular response to this compound-induced liver injury. The interplay between these pathways often determines the fate of the cell.
-
c-Jun N-terminal Kinase (JNK) Pathway: The JNK pathway is a critical mediator of cell death in response to oxidative stress and other cellular insults.[8] Sustained activation of JNK can promote apoptosis.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is generally considered a pro-survival pathway that can be activated by inflammatory stimuli and oxidative stress.[7] It upregulates the expression of anti-apoptotic and antioxidant genes. The balance between JNK and NF-κB signaling is crucial in determining whether a hepatocyte survives or undergoes apoptosis.[7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Other MAPK pathways, such as p38 and ERK, are also involved in the cellular stress response and can contribute to both cell survival and cell death depending on the context and duration of their activation.
Quantitative Assessment of this compound Hepatotoxicity
Quantitative data specifically for this compound is limited in the available literature. Therefore, data from closely related retronecine-type monoester PAs, such as intermedine and lycopsamine, are presented here as representative examples to provide a quantitative context for the hepatotoxic potential of this class of compounds.
Table 1: In Vitro Cytotoxicity of Representative Monoester Pyrrolizidine Alkaloids
| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time | Reference |
| Intermedine | Primary Mouse Hepatocytes | CCK-8 | 204.05 | 24h | [9] |
| Intermedine | HepD (Human Hepatocytes) | CCK-8 | 239.39 | 24h | [9] |
| Intermedine | H22 (Mouse Hepatoma) | CCK-8 | 288.76 | 24h | [9] |
| Intermedine | HepG2 (Human Hepatoma) | CCK-8 | >335.57 | 24h | [9] |
| Lycopsamine | Primary Mouse Hepatocytes | CCK-8 | 224.48 | 24h | [9] |
| Lycopsamine | HepD (Human Hepatocytes) | CCK-8 | 269.41 | 24h | [9] |
Table 2: In Vivo Acute Toxicity of Representative Pyrrolizidine Alkaloids in Rodents
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |
| Retrorsine | Rat | Intraperitoneal | 42 | [10] |
| Monocrotaline | Rat | Intraperitoneal | 200 | [10] |
Experimental Protocols for Studying this compound Hepatotoxicity
The following are detailed methodologies for key experiments used to assess the hepatotoxicity of this compound.
In Vivo Assessment of Hepatotoxicity in a Rodent Model
This protocol outlines a general procedure for evaluating the acute hepatotoxicity of this compound in rats.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are acclimatized for at least one week before the experiment.
-
Dosing: this compound is dissolved in a suitable vehicle (e.g., saline or corn oil) and administered via oral gavage or intraperitoneal injection as a single dose. A range of doses should be used to establish a dose-response relationship. A vehicle control group must be included.
-
Sample Collection: At a predetermined time point (e.g., 24 or 48 hours post-dosing), animals are anesthetized. Blood is collected via cardiac puncture for serum biochemical analysis. The liver is then perfused with saline, excised, weighed, and sectioned for histopathology and biochemical assays.
-
Serum Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of hepatocellular injury.
-
Histopathological Examination: Liver sections are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology, including necrosis, inflammation, and sinusoidal damage.
-
Hepatic Glutathione (GSH) Measurement: A portion of the liver tissue is homogenized, and the GSH content is determined using a commercially available kit, typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
In Vitro Cytotoxicity Assessment in Primary Hepatocytes
This protocol describes the assessment of this compound's direct cytotoxic effects on cultured primary hepatocytes.
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats or mice using a two-step collagenase perfusion method. Viable hepatocytes are seeded onto collagen-coated plates and allowed to attach.
-
Compound Exposure: After attachment, the culture medium is replaced with a medium containing various concentrations of this compound. A vehicle control is also included.
-
Incubation: Cells are incubated with this compound for a specified period (e.g., 24 hours).
-
Cytotoxicity Assay (MTT Assay):
-
The medium is removed, and a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Cells are incubated for 2-4 hours to allow for the conversion of MTT to formazan by viable cells.
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read on a microplate reader at a wavelength of ~570 nm.
-
Cell viability is expressed as a percentage of the vehicle control, and the IC50 value is calculated.
-
Measurement of Covalent Binding
This protocol details a method for quantifying the covalent binding of this compound's reactive metabolites to liver proteins using a radiolabeled compound.[3]
-
Incubation: Radiolabeled this compound (e.g., ³H or ¹⁴C-labeled) is incubated with liver microsomes or primary hepatocytes in the presence of an NADPH-generating system to facilitate metabolic activation.
-
Protein Precipitation: After incubation, the reaction is stopped, and proteins are precipitated by adding a cold organic solvent (e.g., methanol or acetonitrile) or trichloroacetic acid.
-
Washing: The protein pellet is repeatedly washed with solvents to remove any unbound radiolabeled compound and non-covalently bound metabolites. This is a critical step to ensure that only covalently bound radioactivity is measured.
-
Quantification:
-
The final protein pellet is dissolved in a suitable buffer or solubilizing agent (e.g., NaOH or SDS).
-
An aliquot is taken for protein concentration determination (e.g., using a BCA assay).
-
Another aliquot is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
-
Data Expression: Covalent binding is typically expressed as pmol or nmol equivalents of the compound bound per mg of protein.
Detection of Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS production.[11]
-
Cell Culture and Loading: Primary hepatocytes are cultured on plates. The cells are then washed and incubated with DCFH-DA, which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe as dichlorodihydrofluorescein (DCFH).
-
Compound Exposure: The cells are then exposed to this compound at various concentrations. A positive control (e.g., H₂O₂) and a vehicle control are included.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity is measured over time using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. The increase in fluorescence is proportional to the rate of ROS production.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent cationic dye, such as JC-1 or TMRM, to assess changes in ΔΨm.
-
Cell Culture and Exposure: Primary hepatocytes are cultured and exposed to this compound for a specified time.
-
Dye Loading: The cells are then loaded with the fluorescent dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or damaged cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Measurement: The fluorescence is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.
Conclusion
The hepatotoxicity of this compound is a multi-faceted process initiated by metabolic activation to a reactive pyrrolic ester. This metabolite's ability to form covalent adducts with cellular proteins, induce oxidative stress, and cause mitochondrial dysfunction collectively contributes to hepatocyte death and liver injury. A thorough understanding of these core mechanisms, supported by quantitative data and robust experimental protocols, is essential for the risk assessment of this compound and other pyrrolizidine alkaloids and for the development of strategies to mitigate their toxic effects. Further research is needed to obtain more this compound-specific quantitative data and to further elucidate the intricate signaling pathways that govern the cellular response to this phytotoxin.
References
- 1. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts [mdpi.com]
- 2. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring covalent binding in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fasting augments pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperoside attenuates pyrrolizidine alkaloids-induced liver injury by ameliorating TFEB-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of liver disease: The crosstalk between the NF-κB and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oral and intraperitoneal LD50 of thymoquinone, an active principle of Nigella sativa, in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detecting reactive oxygen species in primary hepatocytes treated with nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Lagopsis supina Extract
A Note on Terminology: The query specified "Supinine extract." this compound is a known pyrrolizidine alkaloid. However, the body of scientific literature predominantly investigates the extract of the plant Lagopsis supina, often abbreviated as LSE. It is highly probable that the query refers to the extract of this plant rather than an extract of the isolated compound. This guide will, therefore, focus on the multifaceted biological activities of Lagopsis supina extract.
Lagopsis supina is a perennial herb used in traditional Chinese medicine, recognized for its diuretic and anti-inflammatory properties.[1][2] Modern scientific inquiry has delved into its mechanisms of action, revealing a range of therapeutic potentials, including antioxidant, anti-inflammatory, and adipogenic effects.[1][3] This technical guide provides a comprehensive overview of these biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Quantitative Data Summary
The biological activities of Lagopsis supina extract have been quantified in several key assays. The following tables summarize the available data for easy comparison.
Table 1: Antioxidant Activity of Lagopsis supina Extract (LSE)
| Assay Type | Test Substance | Concentration | % Inhibition | IC50 Value |
| DPPH Radical Scavenging | LSE | 150 µg/mL | 31.44% ± 0.73% | 234.5 µg/mL |
| DPPH Radical Scavenging | Ascorbic Acid (Control) | 150 µg/mL | 62.26% ± 1.20% | Not Reported |
| ABTS Radical Scavenging | LSE | 150 µg/mL | 65.03% ± 1.40% | 109.4 µg/mL |
| ABTS Radical Scavenging | Ascorbic Acid (Control) | 150 µg/mL | 99.36% ± 0.02% | Not Reported |
Table 2: Cytotoxicity and Anti-inflammatory Effects of Lagopsis supina Extract (LSE) on RAW 264.7 Macrophages
| Assay Type | LSE Concentration | Duration | Result |
| Cell Viability (WST-8) | 0 - 200 µg/mL | 24 hours | No significant cytotoxicity observed. |
| Nitric Oxide (NO) Production | 50 µg/mL | 2 hours pre-treatment, 24 hours LPS stimulation | Significant inhibition of NO production. |
| Nitric Oxide (NO) Production | 100 µg/mL | 2 hours pre-treatment, 24 hours LPS stimulation | Stronger inhibition of NO production. |
| Nitric Oxide (NO) Production | 200 µg/mL | 2 hours pre-treatment, 24 hours LPS stimulation | Most potent inhibition of NO production. |
Key Biological Activities and Signaling Pathways
Lagopsis supina extract has demonstrated significant anti-inflammatory properties, primarily in studies involving lipopolysaccharide (LPS)-stimulated macrophages.[1][3] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response in immune cells like macrophages.
The mechanism of LSE's anti-inflammatory action involves the downregulation of key pro-inflammatory mediators.[1][3] Specifically, LSE treatment has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][3] This suppression occurs at both the gene (mRNA) and protein levels.
Furthermore, the anti-inflammatory effects of LSE are linked to its ability to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][3] The MAPK pathway is a critical regulator of cellular responses to external stimuli and plays a central role in inflammation. By inhibiting ERK phosphorylation, LSE effectively dampens the downstream signaling cascade that leads to the production of inflammatory molecules.[1][3]
References
- 1. Chemical Composition and Biological Activities of Lagopsis supina Extract: Antioxidant, Adipogenic, and Ani-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic effects of Lagopsis supina (Steph. ex Willd.) Ikonn.-Gal. fractions in trauma-induced blood stasis model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Chemical Properties of Supinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinine is a naturally occurring pyrrolizidine alkaloid found in various plant species, most notably within the Boraginaceae family, including plants of the Heliotropium genus such as Heliotropium indicum and Heliotropium europaeum.[1] As with many pyrrolizidine alkaloids, this compound is recognized for its potential biological activities, including significant hepatotoxicity, which is a key consideration in the fields of toxicology and drug development.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on presenting quantitative data, experimental methodologies, and relevant biological pathways.
Chemical Structure and Identification
This compound possesses a characteristic pyrrolizidine core structure esterified with a necic acid. Its formal chemical name is [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate[1] |
| CAS Number | 551-58-6[1] |
| Molecular Formula | C₁₅H₂₅NO₄[1] |
| Molecular Weight | 283.37 g/mol [1] |
| Canonical SMILES | CC(C)--INVALID-LINK--(C(=O)OCC1=CCN2CCC[C@@H]12)--INVALID-LINK--O[1] |
| InChI | InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13+,15+/m1/s1[1] |
| InChIKey | DRVWTOSBCBKXOR-ZLDLUXBVSA-N[1] |
Physicochemical Properties
This compound is typically isolated as a powder.[1] A summary of its key physicochemical properties is provided in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Description | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | ChemFaces |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] | ScreenLib |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR are fundamental for determining the carbon-hydrogen framework of this compound. While specific assignments require detailed 2D NMR analysis, general interpretations can be made from 1D spectra. The ¹H-NMR spectrum would exhibit signals in the aliphatic region corresponding to the pyrrolizidine ring protons and the protons of the necic acid side chain. The ¹³C-NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, carbons bearing hydroxyl groups, and the carbons of the pyrrolizidine nucleus.
A detailed analysis of publicly available NMR data is recommended for specific research applications.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. Under electron ionization (EI), the molecular ion peak (M+) would be observed, followed by fragmentation peaks corresponding to the loss of functional groups from the parent molecule. The fragmentation pattern is crucial for confirming the structure of the necic acid and the pyrrolizidine core.
For detailed fragmentation analysis, high-resolution mass spectrometry (HRMS) is recommended.
Biological Activity and Toxicology
The primary biological activity of concern for this compound is its hepatotoxicity, a characteristic shared by many pyrrolizidine alkaloids.
Mechanism of Hepatotoxicity
The hepatotoxicity of pyrrolizidine alkaloids like this compound is generally attributed to their metabolic activation in the liver by cytochrome P450 enzymes. This metabolic process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids) that can act as alkylating agents, forming adducts with cellular macromolecules such as DNA, proteins, and amino acids. This alkylation can lead to cellular damage, induction of oxidative stress, and ultimately, apoptosis and necrosis of hepatocytes.
Proposed Signaling Pathway for this compound-Induced Hepatotoxicity
Based on the known mechanisms of pyrrolizidine alkaloid toxicity, a plausible signaling pathway for this compound-induced hepatotoxicity involves the induction of oxidative stress and the subsequent activation of apoptotic pathways.
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Quantitative Biological Data
Table 3: Cytotoxicity Data for the Related Pyrrolizidine Alkaloid Intermedine
| Cell Line | IC₅₀ (µM) |
| Primary Mouse Hepatocytes | 165.13 |
| HepD | 239.39 |
| H22 | 161.82 |
| HepG2 | 189.11 |
| Source: MDPI - Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine.[3] It is crucial to note that these values are for intermedine and not this compound, and should be used for reference purposes only. |
Experimental Protocols
General Protocol for the Isolation of this compound from Heliotropium indicum
The following is a generalized protocol for the extraction and isolation of pyrrolizidine alkaloids from plant material, which can be adapted for the specific isolation of this compound.
Caption: Generalized workflow for the isolation of this compound.
Methodology:
-
Plant Material Preparation: Air-dry fresh leaves of Heliotropium indicum and grind them into a coarse powder.
-
Extraction: Macerate the powdered plant material in methanol at room temperature for an extended period (e.g., 48-72 hours), followed by filtration. The process can be repeated to ensure complete extraction.
-
Concentration: Concentrate the methanolic extract under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction:
-
Acidify the crude extract with a dilute acid (e.g., 2% formic acid or dilute HCl) to protonate the alkaloids, rendering them water-soluble.
-
Wash the acidic solution with an organic solvent (e.g., diethyl ether or hexane) to remove non-alkaloidal compounds.
-
Make the aqueous layer basic with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids.
-
Extract the free alkaloids into an organic solvent like chloroform or dichloromethane.
-
-
Purification:
-
Concentrate the organic extract to obtain a crude alkaloid mixture.
-
Subject the crude mixture to column chromatography (e.g., silica gel or Sephadex LH-20) using a suitable solvent system for elution.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine and concentrate the pure fractions to yield isolated this compound.
-
Note: This is a generalized protocol and may require optimization for yield and purity.
General Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of this compound.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle controls (medium with the solvent used to dissolve this compound) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[4][5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the CC₅₀ value.
Caption: Workflow for a typical MTT cytotoxicity assay.
Conclusion
This compound is a pyrrolizidine alkaloid of significant interest due to its presence in various medicinal and environmental plants and its inherent hepatotoxicity. A thorough understanding of its chemical structure, properties, and biological activities is essential for researchers in natural product chemistry, toxicology, and drug development. This guide has provided a consolidated overview of the current knowledge on this compound, highlighting its chemical identifiers, physicochemical properties, and the likely mechanisms of its biological action. The provided experimental protocols offer a starting point for the isolation and cytotoxic evaluation of this compound. Further research is warranted to determine specific quantitative toxicological data for this compound and to fully elucidate its interactions with cellular signaling pathways.
References
- 1. Oxidative stress in N88S seipinopathy: novel insights into the mechanisms of neurodegeneration and therapeutic avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unn.edu.ng [unn.edu.ng]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Botanical Origins of Supinine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinine, a pyrrolizidine alkaloid (PA), is a naturally occurring secondary metabolite found in a variety of plant species. These compounds are of significant interest to the scientific community due to their potential toxicity and intriguing pharmacological properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing quantitative data, experimental protocols for its analysis, and insights into its biosynthetic pathway.
Natural Sources of this compound Pyrrolizidine Alkaloid
This compound is predominantly found in plant families such as Boraginaceae, Asteraceae (Compositae), and Fabaceae (Leguminosae). Within these families, several genera are known to produce this compound.
Table 1: Quantitative Data of this compound in Various Plant Species
| Plant Species | Family | Plant Part | This compound Concentration | Reference |
| Heliotropium suaveolens | Boraginaceae | Not Specified | 3.95% of total alkaloids | [1] |
| Heliotropium europaeum | Boraginaceae | Whole Plant | <4% of total PAs (as this compound-type) | |
| Heliotropium rotundifolium | Boraginaceae | Whole Plant | <4% of total PAs (as this compound-type) | |
| Symphytum officinale (Comfrey) | Boraginaceae | Root | Not consistently detected as a major PA | |
| Ageratum conyzoides (Goatweed) | Asteraceae | Whole Plant | Present, but specific quantification not available | |
| Tournefortia species | Boraginaceae | Not Specified | Presence reported, quantitative data limited |
Note: The concentration of this compound and other pyrrolizidine alkaloids can vary significantly based on factors such as the plant's geographic location, developmental stage, and environmental conditions.
Experimental Protocols
The extraction and quantification of this compound from plant matrices require robust analytical methods. A typical workflow involves extraction, purification, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
A generalized protocol for the extraction of this compound from plant material is as follows:
-
Homogenization: A dried and powdered plant sample (approximately 1-2 grams) is homogenized.
-
Extraction: The homogenized sample is extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) or an organic solvent like methanol or ethanol. The extraction is often facilitated by ultrasonication or shaking for a specified period (e.g., 30-60 minutes).
-
Centrifugation: The mixture is centrifuged to separate the solid plant material from the liquid extract.
-
Supernatant Collection: The supernatant containing the alkaloids is carefully collected.
Solid-Phase Extraction (SPE) for Cleanup
The crude extract often contains interfering substances that can affect the accuracy of the analysis. Solid-phase extraction is a common technique for purifying the extract.
-
Column Conditioning: A C18 SPE cartridge is conditioned with methanol followed by water.
-
Sample Loading: The pH of the plant extract is adjusted to be neutral or slightly basic, and then it is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with water to remove polar impurities.
-
Elution: The pyrrolizidine alkaloids, including this compound, are eluted from the cartridge using an organic solvent, typically methanol or a mixture of methanol and ammonia.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
LC-MS/MS Quantification
Liquid chromatography coupled with tandem mass spectrometry is the preferred method for the sensitive and selective quantification of this compound.
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of this compound from other compounds in the extract. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is commonly employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting the precursor ion of this compound and monitoring specific product ions after fragmentation, which provides high selectivity and sensitivity.
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
References
Supinine In Vivo Toxicokinetics and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Publicly available scientific literature lacks specific in vivo toxicokinetic and metabolic studies for supinine. Consequently, this guide synthesizes current knowledge on pyrrolizidine alkaloids (PAs), particularly those with a retronecine-type structure similar to this compound, to provide a comprehensive overview of its expected toxicological profile. The metabolic pathways and quantitative data presented are based on general PA characteristics and should be considered putative for this compound until specific experimental data becomes available.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species. PAs are a large group of hepatotoxic compounds that pose a significant risk to human and animal health through the contamination of food and herbal medicines.[1] The toxicity of most PAs, including those of the retronecine type like this compound, is dependent on their metabolic activation in the liver.[1] An in-depth understanding of the in vivo toxicokinetics and metabolism of this compound is therefore crucial for accurate risk assessment and the development of potential therapeutic interventions.
This technical guide provides a comprehensive overview of the anticipated in vivo toxicokinetics and metabolism of this compound, based on the current understanding of retronecine-type PAs. It includes a summary of expected toxicokinetic parameters, a detailed putative metabolic pathway, a generic experimental protocol for in vivo studies, and an overview of the signaling pathways involved in PA-induced hepatotoxicity.
In Vivo Toxicokinetics of Retronecine-Type Pyrrolizidine Alkaloids
The toxicokinetics of PAs, which describes their absorption, distribution, metabolism, and excretion (ADME), are key determinants of their toxicity.[2] While specific data for this compound is unavailable, studies on other retronecine-type PAs provide insights into its likely in vivo behavior.
Data Presentation: Typical Toxicokinetic Parameters of Retronecine-Type PAs in Rats
The following table summarizes typical toxicokinetic parameters observed for various retronecine-type PAs in rats following oral administration. It is important to note that these values can vary significantly depending on the specific PA, the dose administered, and the animal model used.
| Parameter | Typical Range of Values | Description |
| Tmax (h) | 0.5 - 2 | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | Highly variable, dose-dependent | Maximum plasma concentration. |
| AUC (ng·h/mL) | Highly variable, dose-dependent | Area under the plasma concentration-time curve, representing total drug exposure. |
| Half-life (t½) (h) | 1 - 5 | Time required for the plasma concentration to decrease by half. |
| Bioavailability (%) | 20 - 60 | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
-
Note: This table presents generalized data for retronecine-type PAs and does not represent specific values for this compound.
Metabolism of this compound: A Putative Pathway
The metabolism of PAs is a critical step in their toxicity, as it leads to the formation of reactive metabolites.[1] This process primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes.[1]
Metabolic Activation
The primary metabolic activation pathway for unsaturated PAs like this compound involves the oxidation of the pyrrolizidine nucleus by CYP enzymes, particularly CYP3A4 and CYP2B6, to form highly reactive pyrrolic esters (also known as dehydropyrrolizidine alkaloids or DHPAs).[1] These electrophilic metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1]
Detoxification Pathways
In addition to metabolic activation, PAs can also undergo detoxification through two main pathways:
-
Hydrolysis: Esterases can hydrolyze the ester bonds of the PA, leading to the formation of the necine base (e.g., retronecine) and the necic acid moieties, which are generally less toxic and more readily excreted.
-
N-oxidation: The tertiary nitrogen of the pyrrolizidine ring can be oxidized to form N-oxides. PA N-oxides are generally considered less toxic than their parent compounds and are more water-soluble, facilitating their excretion.[1]
Putative Metabolic Pathway of this compound
Based on the known metabolism of other retronecine-type PAs, a putative metabolic pathway for this compound is proposed below.
Caption: Putative metabolic pathway of this compound.
Experimental Protocols for In Vivo Toxicokinetic Studies
The following section outlines a generic experimental protocol for conducting an in vivo toxicokinetic study of a PA, such as this compound, in a rat model. This protocol is based on established methodologies for similar compounds.
Animal Model
-
Species: Sprague-Dawley rats (male and female, 8-10 weeks old).
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
Dosing and Sample Collection
-
Dose Formulation: this compound should be dissolved in a suitable vehicle (e.g., water, saline, or a small amount of a non-toxic organic solvent like DMSO, further diluted in saline).
-
Administration: A single dose of this compound is administered via oral gavage (p.o.) or intravenous (i.v.) injection.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over 24 or 48 hours to determine the extent of excretion.
Analytical Methodology
-
Sample Preparation: Plasma, urine, and homogenized fecal samples are subjected to a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to isolate this compound and its metabolites.
-
Quantification: The concentrations of this compound and its metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, half-life, and clearance.
Experimental Workflow Diagram
Caption: In vivo toxicokinetics study workflow.
Signaling Pathways in Pyrrolizidine Alkaloid-Induced Hepatotoxicity
The hepatotoxicity of PAs is a complex process involving multiple signaling pathways that are triggered by the formation of reactive pyrrolic metabolites.
Key Mechanisms of Toxicity
-
Macromolecular Adduct Formation: The highly reactive DHPAs readily bind to cellular macromolecules, including DNA and proteins. This covalent binding can disrupt normal cellular function, leading to enzyme inactivation, impaired protein synthesis, and DNA damage.[1]
-
Oxidative Stress: The metabolic activation of PAs can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, and trigger inflammatory responses.
-
Apoptosis: PA-induced cellular damage can activate programmed cell death, or apoptosis. This can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[1]
-
Inflammation: The cellular damage and stress caused by PAs can trigger an inflammatory response in the liver, characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines.
Signaling Pathway Diagram
Caption: PA-induced hepatotoxicity signaling.
Conclusion
While specific in vivo toxicokinetic and metabolic data for this compound are currently lacking, the extensive research on other retronecine-type pyrrolizidine alkaloids provides a solid foundation for predicting its behavior in biological systems. This compound is likely to undergo metabolic activation in the liver to form reactive pyrrolic esters, which are responsible for its hepatotoxicity. The balance between metabolic activation and detoxification pathways will ultimately determine the extent of its toxicity. The generic experimental protocol and the overview of signaling pathways provided in this guide offer a framework for future in vivo studies on this compound. Further research is essential to definitively characterize the toxicokinetics and metabolism of this compound to enable a more precise assessment of its risk to human and animal health.
References
Supinine's Mechanism of Action in Liver Cells: A Technical Guide
Introduction
Supinine, a member of the pyrrolizidine alkaloid (PA) family, is a naturally occurring hepatotoxin found in various plant species. Its consumption, often through contaminated herbal remedies or food, can lead to severe liver damage, including hepatic sinusoidal obstruction syndrome (HSOS).[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced hepatotoxicity, focusing on its metabolic activation, the formation of macromolecular adducts, and the subsequent cellular responses including oxidative stress and apoptosis. This document is intended for researchers, scientists, and drug development professionals investigating the toxicological profile of this compound and other related PAs.
Metabolic Activation of this compound
The toxicity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation in the liver.[1] This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of enzymes located in the endoplasmic reticulum of hepatocytes.[2][3]
The key steps in the metabolic activation of this compound are:
-
Dehydrogenation: CYP enzymes, particularly isoforms like CYP3A4, catalyze the dehydrogenation of the necine base of this compound.[3] This reaction introduces a double bond into the pyrrolizidine ring, converting it into a highly reactive pyrrolic ester intermediate known as a dehydropyrrolizidine alkaloid (DHPA).[1][4]
-
Formation of Electrophilic Pyrrolic Metabolites: The DHPA is a potent electrophile, readily capable of reacting with cellular nucleophiles.
A competing detoxification pathway involves the N-oxidation of the tertiary amine in the this compound structure to form this compound-N-oxide, a less toxic and more water-soluble metabolite that can be excreted.[4][5] The balance between these activation and detoxification pathways is a critical determinant of the extent of hepatotoxicity.[4]
Formation of Macromolecular Adducts
The highly electrophilic nature of the DHPA metabolites drives the covalent binding of these intermediates to cellular macromolecules, a process central to the initiation of cellular injury.[2][4]
Protein Adducts
DHPA metabolites react readily with nucleophilic amino acid residues in proteins, particularly cysteine, lysine, and histidine.[6] The formation of protein adducts can have several detrimental consequences:
-
Enzyme Inactivation: Adduct formation can alter the tertiary structure of enzymes, leading to loss of function. This is particularly critical for enzymes involved in essential cellular processes like energy metabolism and detoxification.
-
Disruption of Cellular Signaling: Modification of signaling proteins can lead to aberrant pathway activation or inhibition.
-
Induction of an Immune Response: Protein adducts can act as neoantigens, triggering an immune response that contributes to inflammatory liver damage.
DNA Adducts
In addition to proteins, DHPA metabolites can also form adducts with DNA.[4][7] These adducts can lead to:
-
Mutations: If not repaired, DNA adducts can cause mispairing during DNA replication, leading to mutations.
-
DNA Cross-linking: Bifunctional PAs can form cross-links within a DNA strand or between two strands, which can block replication and transcription.
-
Genotoxicity and Carcinogenicity: The accumulation of DNA damage can contribute to the initiation of cancer.[2]
Cellular Mechanisms of this compound-Induced Hepatotoxicity
The formation of macromolecular adducts, along with the metabolic activation process itself, triggers a cascade of downstream cellular events that culminate in hepatocyte death and liver injury.
Oxidative Stress
The metabolism of this compound by CYP enzymes can lead to the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[8][9] This, coupled with the potential for DHPA to deplete cellular antioxidants like glutathione (GSH) through adduct formation, leads to a state of oxidative stress.[10] Elevated ROS levels can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, further exacerbating cellular injury.[8]
Apoptosis
This compound and other PAs are known to induce apoptosis, or programmed cell death, in hepatocytes.[1][9] This process can be initiated through both the extrinsic and intrinsic pathways.
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or Fas Ligand (FasL), to their respective receptors on the cell surface.[1] This leads to the activation of a caspase cascade, starting with caspase-8 and culminating in the activation of executioner caspases like caspase-3.
-
Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as DNA damage and oxidative stress. Pro-apoptotic proteins like Bax and Bak are activated, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[9] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9, which in turn activates caspase-3.
Nrf2 Signaling Pathway
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[11] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, such as that induced by this compound metabolites, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, upregulating their expression. This serves as a cellular defense mechanism to counteract the toxic effects of this compound. However, if the toxic insult is too severe, this protective response may be overwhelmed.
Quantitative Data on this compound-Induced Hepatotoxicity
Quantitative data on the specific effects of this compound in liver cells is limited in the publicly available literature. The following tables summarize the types of quantitative data that are critical for assessing hepatotoxicity and provide examples where available for related compounds.
Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids
| Compound | Cell Line | Assay | IC50 | Exposure Time (h) | Reference |
| This compound | HepG2 | MTT | Data not available | 48 | - |
| This compound | HepaRG | MTT | Data not available | 48 | - |
| Other PAs | Various | Various | Varies | Varies | [General PA literature] |
Table 2: Quantitative Analysis of this compound-Induced Cellular Events
| Parameter | Cell Line | This compound Concentration | Time Point | Measured Effect | Reference |
| DNA Adducts | Primary Human Hepatocytes | Data not available | Data not available | Data not available | - |
| Protein Adducts | Human Liver Microsomes | Data not available | Data not available | Data not available | - |
| ROS Production | HepG2 | Data not available | Data not available | Data not available | - |
| Caspase-3 Activation | HepaRG | Data not available | Data not available | Data not available | - |
| Nrf2 Nuclear Translocation | HepG2 | Data not available | Data not available | Data not available | - |
Experimental Protocols
The following sections outline general methodologies for key experiments to investigate the hepatotoxicity of this compound.
Cell Culture
-
HepG2 Cells: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
HepaRG Cells: Culture and differentiate according to the supplier's instructions. Typically, this involves a two-week differentiation period to obtain a mixed culture of hepatocyte-like and biliary-like cells.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Quantification of DNA Adducts by UPLC-MS/MS
-
Treat hepatocytes with this compound for a specified time.
-
Isolate genomic DNA using a commercial DNA extraction kit.
-
Digest the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Analyze the nucleoside mixture by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to detect and quantify this compound-DNA adducts. Use stable isotope-labeled internal standards for accurate quantification.
Measurement of Intracellular ROS
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound for various time points.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
Caspase-3 Activity Assay
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells and collect the supernatant.
-
Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Measure the fluorescence of the cleaved substrate (AMC) using a fluorometer (excitation 380 nm, emission 460 nm).
-
Quantify caspase-3 activity relative to a standard curve of the fluorescent product.
Nrf2 Nuclear Translocation by Western Blot
-
Treat hepatocytes with this compound for different time points.
-
Isolate nuclear and cytoplasmic protein fractions using a nuclear extraction kit.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, and loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.
-
Incubate with a secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the relative amount of Nrf2 in each fraction.
References
- 1. ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive detection of apoptogenic toxins in suspension cultures of rat and salmon hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Performance of HepG2 and HepaRG Systems through the Glass of Acetaminophen-Induced Toxicity [mdpi.com]
- 7. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
The Discovery and Isolation of Supinine from Heliotropium supinum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Supinine, a pyrrolizidine alkaloid found in the plant Heliotropium supinum. The document details the historical context of its discovery, outlines a generalized experimental protocol for its extraction and purification, and presents key quantitative data in a structured format. Furthermore, this guide includes mandatory visualizations of the experimental workflow and the chemical structure of this compound, rendered using the DOT language for clarity and reproducibility. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the study of pyrrolizidine alkaloids and their potential applications.
Introduction
Heliotropium supinum, a plant belonging to the Boraginaceae family, is known to produce a variety of pyrrolizidine alkaloids, a class of naturally occurring compounds that have garnered significant interest in the scientific community due to their biological activities. Among these alkaloids, this compound is a major constituent.[1][2] The initial discovery and isolation of this compound from Heliotropium supinum were first reported by Crowley and Culvenor in 1959, laying the groundwork for future research into its chemical properties and potential toxicological and pharmacological effects.[1][2] This guide will delve into the technical aspects of the discovery and isolation of this important natural product.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅NO₄ | [3][4][5] |
| Molecular Weight | 283.36 g/mol | [3][4][5] |
| Melting Point | 148.5 °C | |
| Specific Rotation [α]D | -23.8° (in Ethanol) |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Expected chemical shifts include signals for:Aliphatic protons in the pyrrolizidine ring system.Protons adjacent to the nitrogen atom.Protons on the carbon bearing the ester group.Protons of the necic acid moiety, including those on carbons with hydroxyl groups and methyl groups. |
| ¹³C NMR | Expected chemical shifts include signals for:Carbonyl carbon of the ester group.Carbons of the pyrrolizidine ring.Carbons of the necic acid side chain. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for:O-H stretching of the hydroxyl groups.C=O stretching of the ester carbonyl group.C-O stretching of the ester and hydroxyl groups.C-N stretching of the tertiary amine. |
Experimental Protocols
The following is a detailed, generalized methodology for the isolation and purification of this compound from the aerial parts of Heliotropium supinum, based on established methods for pyrrolizidine alkaloid extraction.
Plant Material Collection and Preparation
-
The aerial parts of Heliotropium supinum are collected and air-dried in the shade at room temperature.
-
The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
-
The powdered plant material is subjected to maceration with methanol or ethanol at room temperature for a period of 48-72 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
The crude extract is then subjected to an acid-base extraction. The extract is acidified with 2% sulfuric acid and partitioned with chloroform to remove non-alkaloidal components.
-
The acidic aqueous layer, containing the protonated alkaloids, is then made basic with ammonia solution to a pH of 9-10.
-
This basic solution is then extracted repeatedly with chloroform. The combined chloroform extracts contain the free alkaloid bases.
-
The chloroform extract is dried over anhydrous sodium sulfate and evaporated to dryness to yield the crude alkaloid mixture.
Purification of this compound
-
The crude alkaloid mixture is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized using Dragendorff's reagent, which gives a characteristic orange or reddish-brown spot with alkaloids.
-
Fractions containing this compound are identified by comparison with a reference standard, if available, or by further spectroscopic analysis.
-
The this compound-containing fractions are combined and the solvent is evaporated to yield the purified compound.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as acetone, to obtain crystalline this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from Heliotropium supinum.
References
The Supinine Biosynthetic Pathway in Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the supinine biosynthetic pathway in plants. This compound is a pyrrolizidine alkaloid (PA), a class of secondary metabolites known for their role in plant defense and their potential toxicity, which also makes them of interest for pharmacological research.[1][2][3] This document details the core biosynthetic pathway, the specific steps leading to this compound, its regulation, and provides detailed experimental protocols for its study.
The Core Pyrrolizidine Alkaloid Biosynthetic Pathway
The biosynthesis of this compound shares its initial steps with other pyrrolizidine alkaloids. The pathway commences with the formation of the key precursor, homospermidine, from the polyamines putrescine and spermidine.[4][5] This reaction is catalyzed by the enzyme homospermidine synthase (HSS), which is considered the first committed and rate-limiting step in PA biosynthesis.[6][7][8] HSS has evolved from the primary metabolic enzyme deoxyhypusine synthase (DHS) through gene duplication.[2][9]
The subsequent steps involve a series of enzymatic reactions, including oxidation, cyclization, and reduction, to form the first necine base, trachelanthamidine.[10][11] Trachelanthamidine serves as a crucial branch-point intermediate for the synthesis of various necine bases, including supinidine, the core of this compound.[11]
The this compound-Specific Biosynthetic Branch
From the central intermediate, (-)-trachelanthamidine, the pathway branches towards the synthesis of different necine bases. For this compound biosynthesis, trachelanthamidine is first converted to the necine base (-)-supinidine.[2] This conversion likely involves a dehydrogenation step.
The final step in this compound biosynthesis is the esterification of the hydroxyl group of (-)-supinidine with viridifloric acid.[12] The specific acyltransferase responsible for this esterification has not yet been fully characterized.
Regulation of this compound Biosynthesis
The biosynthesis of alkaloids, including PAs, is a tightly regulated process, often induced in response to biotic and abiotic stresses. The jasmonate signaling pathway plays a crucial role in this regulation.[2][13][14] Jasmonate-responsive transcription factors belonging to the AP2/ERF, bHLH, WRKY, and MYB families are known to activate the expression of alkaloid biosynthetic genes.[1][4][13] While the specific transcription factors that regulate the this compound biosynthetic pathway in the Boraginaceae family have not yet been identified, it is likely that a similar regulatory network is involved.
Quantitative Data
Quantitative data on the this compound biosynthetic pathway is limited. The following tables summarize the available information on enzyme kinetics and metabolite concentrations.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate(s) | Km | Vmax | kcat | Specific Activity | pH Optimum | Reference(s) |
| Homospermidine Synthase (HSS) | Blastochloris viridis | 1,3-diaminopropane, putrescine | - | - | - | 8.72 U/mg | 9.0 | [8][9] |
| Homospermidine Synthase (HSS) | Senecio vernalis | Putrescine, Spermidine | - | - | - | Similar to DHS | 9.0-9.5 | [8] |
Table 2: this compound and Related Pyrrolizidine Alkaloid Concentrations in Plants
| Plant Species | Tissue | Pyrrolizidine Alkaloid(s) | Concentration (mg/kg dry weight) | Reference(s) |
| Symphytum spp. | Above-ground parts | Total PAs | 357 | [15] |
| Heliotropium europaeum | Seeds | Total PAs | 15,736 | [15] |
| Cynoglossum officinale | Above-ground parts | Total PAs | 32,428 | [15] |
| Symphytum officinale | Roots | Symphytine, Echimidine, Lycopsamine, etc. | Varies | [16][17] |
Note: Concentrations can vary significantly based on plant age, environmental conditions, and the specific chemotype of the plant.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the this compound biosynthetic pathway.
Homospermidine Synthase (HSS) Activity Assay
This protocol is adapted from methods described for the assay of HSS and the related enzyme, deoxyhypusine synthase.[8][9][18]
Objective: To determine the enzymatic activity of HSS in plant extracts or purified protein preparations.
Materials:
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Putrescine dihydrochloride
-
Spermidine trihydrochloride
-
NAD+
-
Enzyme extract or purified HSS
-
Derivatizing agent (e.g., 9-fluorenylmethyl chloroformate - FMOC)
-
Acetonitrile
-
Boric acid buffer (for derivatization)
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 1 mL:
-
100 mM Tris-HCl, pH 9.0
-
1 mM Putrescine
-
1 mM Spermidine
-
0.6 mM NAD+
-
Appropriate amount of enzyme solution
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme solution.
-
Incubate the mixture at 30°C for 30 minutes.
-
Terminate the reaction by boiling for 5 minutes or by adding a strong acid (e.g., perchloric acid).
-
-
Derivatization of Polyamines:
-
Take an aliquot of the reaction mixture and mix it with boric acid buffer.
-
Add the FMOC reagent in acetone and vortex immediately.
-
Allow the derivatization reaction to proceed for a few minutes at room temperature.
-
Quench the reaction by adding an amine-containing reagent (e.g., glycine).
-
-
HPLC Analysis:
-
Analyze the derivatized sample by reverse-phase HPLC.
-
Use a suitable gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) to separate the FMOC-derivatized polyamines.
-
Detect the products using a fluorescence detector (excitation at ~265 nm, emission at ~315 nm for FMOC derivatives) or a UV detector.
-
Quantify the amount of homospermidine produced by comparing the peak area to a standard curve of derivatized homospermidine.
-
-
Calculation of Enzyme Activity:
-
Calculate the specific activity of HSS as µmol of homospermidine produced per minute per mg of protein.
-
Extraction and Quantification of this compound by UHPLC-MS/MS
This protocol is a composite of methods described for the analysis of pyrrolizidine alkaloids in plant materials.[6][15][19]
Objective: To extract and quantify the concentration of this compound and other PAs in plant tissues.
Workflow:
Materials:
-
Dried and finely ground plant material
-
Extraction solution: 0.05 M Sulfuric acid in 50% aqueous methanol
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Ammonia solution
-
UHPLC-MS/MS system
-
This compound analytical standard
Procedure:
-
Extraction:
-
Weigh approximately 1 g of the dried plant material into a centrifuge tube.
-
Add 20 mL of the extraction solution.
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the PAs with methanol, followed by ammoniated methanol.
-
-
Sample Preparation for Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for UHPLC analysis.
-
-
UHPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B to achieve separation of the PAs.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of this compound and other target PAs.
-
-
Quantification:
-
Prepare a calibration curve using the this compound analytical standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is a fascinating example of the evolution and regulation of plant secondary metabolism. While the core pathway leading to the formation of the necine base precursor is relatively well understood, the specific enzymes involved in the later, this compound-specific steps, as well as the precise regulatory mechanisms, remain to be fully elucidated. Future research, employing a combination of transcriptomics, proteomics, and metabolomics, coupled with functional characterization of candidate genes, will be crucial to fill these knowledge gaps. A deeper understanding of this pathway could open up new avenues for the metabolic engineering of plants with altered alkaloid profiles and for the synthesis of novel pharmacologically active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Single cell subtractive transcriptomics for identification of cell-specifically expressed candidate genes of pyrrolizid… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Metabolomic and Transcriptomic Analyses Reveal Changes in Active Components During the Growth and Development of Comfrey (Symphytum officinale L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bfr.bund.de [bfr.bund.de]
Methodological & Application
Application Notes and Protocols for In Vitro Models of Supinine Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinine, a member of the pyrrolizidine alkaloid (PA) family, is a naturally occurring hepatotoxin found in various plant species. Human exposure, often through contaminated herbal remedies or food products, can lead to severe liver damage, including hepatic sinusoidal obstruction syndrome (HSOS)[1]. Understanding the mechanisms of this compound-induced toxicity is crucial for risk assessment and the development of potential therapeutic interventions. In vitro models provide a valuable tool for investigating the cellular and molecular events underlying this compound's hepatotoxic effects in a controlled and high-throughput manner.[2]
These application notes provide a comprehensive overview of in vitro models for studying this compound toxicity, with a focus on relevant cell lines, key toxicological endpoints, and detailed experimental protocols. Due to the limited availability of published quantitative data specifically for this compound, the data presented in the tables are derived from studies on structurally similar and well-characterized hepatotoxic PAs, such as intermedine and clivorine. These data should be considered representative and serve as a guide for designing and interpreting experiments with this compound.
Recommended In Vitro Models
The primary target organ for this compound toxicity is the liver[1]. Therefore, liver-derived cell models are the most relevant for in vitro studies.
-
HepaRG™ Cells: This human bipotent progenitor cell line can differentiate into both hepatocytes and biliary-like cells, forming a co-culture that more closely mimics the in vivo liver environment[3][4]. Differentiated HepaRG cells express a wide range of drug-metabolizing enzymes, including cytochrome P450s, which are essential for the metabolic activation of PAs to their toxic pyrrolic metabolites[3][4][5]. This makes HepaRG cells a superior model for studying the metabolism-dependent toxicity of this compound[5].
-
HepG2 Cells: The human hepatoma HepG2 cell line is a widely used and well-characterized model in toxicology[6][7][8][9]. While HepG2 cells have lower expression of some metabolic enzymes compared to primary hepatocytes or HepaRG cells, they are a robust and reproducible model for assessing general cytotoxicity and investigating downstream toxic mechanisms such as oxidative stress and apoptosis[3][8][10]. Genetically modified HepG2 cells overexpressing specific CYP enzymes can also be utilized to study the role of metabolic activation[10][11].
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro liver studies, PHHs provide the most physiologically relevant model. However, their use is limited by availability, cost, and inter-donor variability.
Key Toxicological Mechanisms and Endpoints
This compound-induced hepatotoxicity is primarily driven by two interconnected mechanisms: oxidative stress and apoptosis .
Oxidative Stress
The metabolic activation of this compound can lead to the excessive production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defense systems and causing oxidative damage to lipids, proteins, and DNA[1].
Key Endpoints:
-
Intracellular ROS Levels: Direct measurement of ROS production.
-
Lipid Peroxidation: Assessed by measuring malondialdehyde (MDA) levels.
-
Antioxidant Enzyme Activity: Measurement of superoxide dismutase (SOD) and catalase (CAT) activity.
-
Reduced Glutathione (GSH) Levels: A key intracellular antioxidant.
Apoptosis (Programmed Cell Death)
Oxidative stress and direct macromolecule damage can trigger the intrinsic (mitochondrial) pathway of apoptosis.
Key Endpoints:
-
Mitochondrial Membrane Potential (MMP): A decrease in MMP is an early indicator of apoptosis.
-
Caspase Activation: Measurement of the activity of key executioner caspases, particularly caspase-3 and the initiator caspase-9.
-
Bcl-2 Family Protein Expression: Analysis of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
DNA Fragmentation: A hallmark of late-stage apoptosis.
Data Presentation
The following tables summarize representative quantitative data for the effects of hepatotoxic PAs on key toxicological endpoints in relevant liver cell lines.
Table 1: Cytotoxicity of Hepatotoxic Pyrrolizidine Alkaloids in Liver Cell Lines
| Cell Line | Compound | Exposure Time (h) | IC50 Value (µM) | Assay Method |
| HepG2 | Doxorubicin | 48 | 1.1 | Total Protein Assay |
| HepG2 | Cisplatin | 48 | 15.9 | Total Protein Assay |
| HepG2 | Thymoquinone | 48 | 1.5 - 25 (µg/mL) | SRB Assay |
| HepaRG | Acetaminophen | 24 | >80,000 | MTT & AST Assay |
Note: IC50 values are highly dependent on the specific PA, cell line, and experimental conditions. The data for doxorubicin, cisplatin, and thymoquinone are provided for comparison as reference hepatotoxins.[6][7][12]
Table 2: this compound-Induced Oxidative Stress Markers (Representative Data)
| Parameter | Cell Line | This compound Conc. (µM) | Exposure Time (h) | Fold Change vs. Control |
| ROS Production | HepG2 | 50 | 24 | ~2.5-fold increase |
| MDA Levels | HepG2 | 50 | 24 | ~2-fold increase |
| SOD Activity | HepG2 | 50 | 24 | ~40% decrease |
| CAT Activity | HepG2 | 50 | 24 | ~50% decrease |
| GSH Levels | HepG2 | 50 | 24 | ~60% decrease |
Note: This data is hypothetical for this compound based on typical responses to oxidative stressors and should be experimentally determined.
Table 3: this compound-Induced Apoptosis Markers (Representative Data)
| Parameter | Cell Line | This compound Conc. (µM) | Exposure Time (h) | Fold Change vs. Control |
| Caspase-3/7 Activity | HepG2 | 50 | 24 | ~3 to 4-fold increase |
| Bax/Bcl-2 Ratio | HepG2 | 50 | 24 | Significant Increase |
Note: This data is hypothetical for this compound based on typical apoptotic responses and should be experimentally determined.
Signaling Pathways
This compound-Induced Apoptosis Signaling Pathway
This compound, after metabolic activation, induces oxidative stress, leading to the initiation of the mitochondrial (intrinsic) apoptosis pathway. This involves the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade.
Caption: this compound-induced mitochondria-mediated apoptosis pathway.
Nrf2 Signaling Pathway in Response to this compound-Induced Oxidative Stress
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress induced by this compound metabolites, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.
Caption: Activation of the Nrf2 antioxidant response pathway.
Experimental Protocols
Experimental Workflow for In Vitro this compound Toxicity Testing
The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound in vitro.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HepG2 or HepaRG cells
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) in the presence of ROS.
Materials:
-
Treated and control cells in a 96-well plate (black, clear bottom)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Probe Loading: After the treatment period, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium. Add 100 µL of the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Measurement: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the fold change in ROS production.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a colorimetric substrate.
Materials:
-
Treated and control cells
-
Cell lysis buffer
-
Caspase-3 colorimetric assay kit (containing 2x reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Lysis:
-
Collect both adherent and floating cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspend the cell pellet in chilled cell lysis buffer (e.g., 50 µL per 1-5 x 10⁶ cells).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with cell lysis buffer.
-
Prepare the reaction buffer by adding DTT to the 2x reaction buffer as per the kit instructions.
-
Add 50 µL of the 2x reaction buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate (4 mM stock) to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold increase in caspase-3 activity. Normalize the activity to the protein concentration.
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for investigating the hepatotoxicity of this compound. By utilizing relevant cell lines such as HepaRG and HepG2 and focusing on key mechanisms like oxidative stress and apoptosis, researchers can gain valuable insights into the dose-dependent and time-dependent toxic effects of this pyrrolizidine alkaloid. The provided quantitative data, while based on related compounds, offers a useful starting point for experimental design. These studies are essential for a comprehensive risk assessment of this compound and for the development of strategies to mitigate its harmful effects.
References
- 1. Activation of the Nrf2-ARE pathway in hepatocytes protects against steatosis in nutritionally induced non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A constitutively active and uninhibitable caspase-3 zymogen efficiently induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The HepaRG cell line, a superior in vitro model to L-02, HepG2 and hiHeps cell lines for assessing drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the Nrf2-ARE Pathway in Hepatocytes Protects Against Steatosis in Nutritionally Induced Non-alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Nrf2-ARE Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of Supinine in Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinine is a pyrrolizidine alkaloid (PA) found in various plant species.[1][2] PAs are of significant concern due to their potential hepatotoxicity in humans and animals.[1] Accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for toxicological studies, pharmacokinetic assessments, and ensuring the safety of herbal products and food supplies. This application note provides a detailed protocol for the quantification of this compound in plasma using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The described method is intended for research and drug development purposes and follows the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[3][4][5]
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled this compound or another PA not present in the study samples)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
All other chemicals and solvents should be of analytical or higher grade.
Instrumentation
-
HPLC system capable of binary gradient elution
-
Autosampler with temperature control
-
Heated electrospray ionization (HESI) source
-
Triple quadrupole mass spectrometer
Preparation of Standard and Quality Control (QC) Solutions
Stock solutions of this compound and the IS are prepared in methanol. Working standard solutions are prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water. Calibration standards and QC samples are prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for the extraction of small molecules from plasma.[6][7][8]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject a portion of the sample into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
This compound has a molecular weight of 283.36 g/mol .[2] The protonated molecule [M+H]+ would have an m/z of 284.4. The following are proposed MRM transitions for quantification and confirmation. These transitions should be optimized by direct infusion of a standard solution.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 284.4 | To be determined | To be optimized |
| This compound (Qualifier) | 284.4 | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Method Validation
The bioanalytical method should be validated according to FDA guidelines, assessing the following parameters.[3][4][5]
Selectivity and Specificity
Analyze blank plasma samples from at least six different sources to ensure no significant interferences are observed at the retention time of this compound and the IS.
Linearity and Range
The calibration curve should be linear over the expected concentration range. A minimum of six non-zero standards should be used. The coefficient of determination (r²) should be ≥ 0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high). The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[5]
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[4]
Recovery and Matrix Effect
The extraction recovery of this compound from plasma should be consistent and reproducible. The matrix effect should be assessed to ensure that endogenous plasma components do not suppress or enhance the ionization of the analyte.
Stability
The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[10]
Data Presentation
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | |
| Range | To be determined | |
| LLOQ | Accuracy within ±20%, Precision ≤20% | |
| Intra-day Accuracy | ±15% of nominal value | |
| Inter-day Accuracy | ±15% of nominal value | |
| Intra-day Precision (%CV) | ≤15% | |
| Inter-day Precision (%CV) | ≤15% | |
| Recovery | Consistent and reproducible | |
| Matrix Effect | Minimal ion suppression/enhancement | |
| Freeze-Thaw Stability | Within ±15% of initial concentration | |
| Short-Term Stability | Within ±15% of initial concentration | |
| Long-Term Stability | Within ±15% of initial concentration |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. This compound | 551-58-6 [chemicalbook.com]
- 2. This compound | C15H25NO4 | CID 108053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of Supinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in various plant species. Due to their potential hepatotoxicity, the identification and quantification of PAs such as this compound are crucial in the quality control of herbal medicines, food supplements, and other plant-derived products. These application notes provide detailed protocols for the analytical identification and quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective technique.
Analytical Standard Information
A certified reference material for this compound is essential for accurate quantification. Analytical standards for this compound can be sourced from various chemical suppliers. It is critical to obtain a certificate of analysis for the standard to ensure its purity and concentration.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₂₅NO₄ |
| Molecular Weight | 283.36 g/mol |
| CAS Number | 551-58-6 |
| Appearance | Colorless needles |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for the calibration and quantification of this compound.
Materials:
-
This compound certified reference material
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount (e.g., 1 mg) of the this compound analytical standard and dissolve it in a precise volume of methanol in a volumetric flask.
-
Intermediate Stock Solution (e.g., 10 µg/mL): Prepare an intermediate stock solution by diluting the primary stock solution with a mixture of methanol and water.
-
Working Standard Solutions: Serially dilute the intermediate stock solution with the mobile phase or a matrix-matched blank solution to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
Sample Preparation from Herbal Matrix
This protocol describes the extraction of this compound from a solid herbal matrix, such as dried plant material or a powdered supplement.
Materials:
-
Herbal sample
-
0.1% Formic acid in water/methanol (50:50, v/v)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Extraction: Weigh 1 g of the homogenized herbal sample into a centrifuge tube. Add 10 mL of the extraction solvent (0.1% formic acid in 50:50 water/methanol).
-
Homogenization: Vortex the mixture for 1 minute and then sonicate for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
SPE Cleanup: Condition an SPE cartridge with methanol followed by water. Load the supernatant from the centrifugation step onto the cartridge.
-
Elution: Wash the cartridge with a low-organic solvent mixture to remove interferences. Elute the this compound with a higher concentration of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
This method provides the parameters for the separation and detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute this compound. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 284.2
-
Product Ions (m/z): To be determined by direct infusion of the this compound standard. Common fragments for pyrrolizidine alkaloids often involve the necine base.
-
-
Other Parameters: Optimize cone voltage, collision energy, and source temperature for maximum signal intensity of this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of pyrrolizidine alkaloids, including this compound, using LC-MS/MS. These values are indicative and should be determined for each specific matrix and instrument.
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg |
| Accuracy (Recovery %) | 80 - 120% |
| Precision (RSD %) | < 15% |
Visualization of Method and Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in an herbal sample.
Caption: General workflow for this compound analysis.
Proposed Toxicological Signaling Pathway
Based on studies of structurally related pyrrolizidine alkaloids, the hepatotoxicity of this compound is hypothesized to proceed via a mitochondria-mediated apoptotic pathway.[1]
References
Application Notes and Protocols for the Isolation of Supinine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinine is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Heliotropium genus of the Boraginaceae family. As with many PAs, this compound and its derivatives are of interest to researchers for their potential biological activities, which also necessitates a clear understanding of their toxicological profiles. The isolation and purification of this compound are critical preliminary steps for its pharmacological evaluation, toxicological studies, and for use as an analytical standard.
These application notes provide a detailed protocol for the isolation of this compound from plant material, primarily focusing on species of the Heliotropium genus. The methodology is based on a standard acid-base extraction technique followed by column chromatographic purification.
Data Presentation
The following table summarizes representative quantitative data that can be expected during the isolation of this compound from 1 kg of dried Heliotropium plant material. These values are illustrative and can vary based on the plant species, geographical location, harvest time, and the precise execution of the protocol.
| Step | Parameter | Value | Notes |
| Extraction | Starting Plant Material (dried) | 1000 g | Aerial parts of Heliotropium sp. |
| Crude Methanolic Extract | 80 - 120 g | Yield can vary based on plant matrix. | |
| Acid-Base Extraction | Total Crude Alkaloid Fraction | 3.0 - 5.0 g | Significant purification achieved. |
| Column Chromatography | Fraction containing this compound | 200 - 400 mg | This compound is often a minor alkaloid. |
| Final Purification | Purified this compound | 50 - 100 mg | Achieved through further chromatographic steps. |
| Purity of Final Product | > 95% | Determined by HPLC or LC-MS/MS. |
Experimental Protocols
Preparation of Plant Material
-
Collection and Drying: Collect the aerial parts (leaves, stems, and flowers) of the Heliotropium species.
-
Grinding: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Grind the dried material into a coarse powder using a mechanical mill.
Extraction of Crude Alkaloids
This protocol utilizes an acid-base extraction method to selectively isolate the alkaloids from the crude plant extract.[1][2]
-
Maceration:
-
Weigh the powdered plant material.
-
In a large container, add the powdered plant material and a sufficient volume of methanol acidified with 1% tartaric acid to completely submerge the powder.
-
Stir the mixture periodically and allow it to macerate for 48-72 hours at room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 1 M sulfuric acid.
-
Filter the acidic solution to remove any undissolved material.
-
Wash the acidic solution with diethyl ether or chloroform in a separatory funnel to remove non-alkaloidal, lipophilic compounds. Discard the organic layer.
-
Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide. This will precipitate the free alkaloid bases.
-
Extract the free alkaloids from the basified aqueous solution with chloroform or a chloroform-methanol mixture (e.g., 3:1 v/v) multiple times until the aqueous layer tests negative for alkaloids (using Dragendorff's reagent on a TLC spot).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the dried organic extract under reduced pressure to yield the crude alkaloid fraction.
-
Purification of this compound by Column Chromatography
The crude alkaloid fraction is a mixture of several alkaloids. This compound can be isolated and purified using column chromatography.[3][4]
-
Preparation of the Column:
-
Use a glass column packed with silica gel (70-230 mesh) as the stationary phase. The amount of silica gel should be approximately 50-100 times the weight of the crude alkaloid fraction.
-
The column can be packed as a slurry in the initial mobile phase solvent.
-
-
Sample Loading:
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the crude alkaloid fraction onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as chloroform and gradually increase the polarity by adding methanol. A typical gradient could be from 100% chloroform to a chloroform-methanol mixture (e.g., 9:1, 8:2 v/v).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Spot each fraction on a silica gel TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:ammonia, 85:14:1 v/v/v).
-
Visualize the spots under UV light and/or by spraying with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.
-
Combine the fractions that contain the spot corresponding to this compound.
-
-
Final Purification:
-
The combined fractions may require a second column chromatography step or preparative TLC for final purification to achieve a purity of >95%.
-
Concentrate the purified fractions to obtain isolated this compound.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Logic of acid-base extraction for alkaloids.
References
Assessing the Cytotoxicity of Supinine in HepG2 Cells: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Supinine is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plant species. PAs are known for their potential hepatotoxicity, which is primarily mediated by their metabolic activation in the liver. The human hepatoma cell line, HepG2, is a widely used in vitro model for studying the cytotoxicity of xenobiotics, including PAs, due to its metabolic capabilities, albeit being a cancerous cell line. This document provides a framework for assessing the cytotoxic effects of this compound on HepG2 cells, with a focus on determining cell viability, elucidating the mechanism of cell death, and identifying the potential signaling pathways involved.
Data Presentation
Quantitative data from cytotoxicity and apoptosis assays should be summarized for clear comparison. The following tables are templates where experimentally determined values for this compound would be recorded.
Table 1: Cytotoxicity of this compound on HepG2 Cells (IC50 Values)
| Compound | Incubation Time (h) | IC50 (µM) | Assay Method |
| This compound | 24 | [To be determined] | MTT Assay |
| This compound | 48 | [To be determined] | MTT Assay |
| This compound | 72 | [To be determined] | MTT Assay |
| Positive Control (e.g., Doxorubicin) | 48 | [Known Value] | MTT Assay |
Table 2: Apoptosis Induction by this compound in HepG2 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Vehicle Control | - | [Baseline] | 1.0 | 1.0 |
| This compound | [IC50/Sub-IC50] | [To be determined] | [To be determined] | [To be determined] |
| Positive Control (e.g., Staurosporine) | [Known Concentration] | [Expected Value] | [Expected Value] | [Expected Value] |
Experimental Protocols
Cell Culture and Maintenance
HepG2 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HepG2 cells
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
This assay measures the activity of key executioner (caspase-3/7) and initiator (caspase-9) caspases.
Materials:
-
HepG2 cells
-
96-well white-walled plates
-
This compound
-
Caspase-Glo® 3/7 and Caspase-Glo® 9 Assay Systems (Promega)
-
Luminometer
Protocol:
-
Seed HepG2 cells in a white-walled 96-well plate.
-
Treat the cells with this compound at the IC50 concentration for a predetermined time (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Visualization of Potential Mechanisms
The following diagrams illustrate hypothetical workflows and signaling pathways for this compound cytotoxicity based on the known mechanisms of other pyrrolizidine alkaloids.
Application Notes and Protocols for Supinine Research in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a primary hepatocyte culture system to investigate the hepatotoxicity of supinine, a pyrrolizidine alkaloid. The included protocols detail the isolation and culture of primary hepatocytes, as well as key assays for assessing cytotoxicity, apoptosis, and specific cellular mechanisms of this compound-induced liver injury.
Introduction to this compound Hepatotoxicity
This compound is a retronecine-type pyrrolizidine alkaloid (PA) found in various plant species. PAs are a well-established class of hepatotoxins that require metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert their toxic effects. This bioactivation process converts the parent PA into a highly reactive pyrrolic ester, which can then bind to cellular macromolecules, leading to cellular damage, oxidative stress, and apoptosis. Understanding the mechanisms of this compound-induced hepatotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. Primary hepatocyte cultures represent the gold standard in vitro model for studying such liver-specific toxicity, as they retain the metabolic competence of the liver.
Experimental Protocols
Isolation and Culture of Primary Hepatocytes
Primary hepatocytes can be isolated from various species, with rodent models being common for initial screening and human hepatocytes for ultimate clinical relevance. The two-step collagenase perfusion method is the most widely used technique for obtaining high-viability hepatocyte preparations.
Materials:
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
EGTA (0.5 M)
-
Collagenase Type IV
-
Hepatocyte Wash Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Percoll
-
Hepatocyte Culture Medium (e.g., Williams' E Medium with supplements)
-
Collagen-coated culture plates
Protocol:
-
Perfusion: Anesthetize the animal and surgically expose the portal vein. Perfuse the liver in situ, first with Ca2+/Mg2+-free HBSS containing EGTA to disrupt cell junctions, followed by a solution containing collagenase to digest the extracellular matrix.
-
Cell Dissociation: After perfusion, carefully excise the liver and gently dissociate the cells in wash medium.
-
Filtration and Purification: Filter the cell suspension through a nylon mesh to remove undigested tissue. Purify the hepatocytes from non-parenchymal cells by Percoll gradient centrifugation.
-
Cell Viability and Counting: Determine hepatocyte viability and cell number using the trypan blue exclusion method. A viability of >85% is recommended for culture.
-
Plating: Seed the isolated hepatocytes onto collagen-coated plates at a desired density in hepatocyte culture medium. Allow the cells to attach for several hours before changing the medium to remove unattached and dead cells.
This compound Treatment
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Hepatocyte Culture Medium
Protocol:
-
After allowing the primary hepatocytes to form a stable monolayer (typically 24 hours post-plating), replace the culture medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) in all experiments.
-
The concentration range for this compound should be determined based on preliminary dose-response studies. Based on data for the structurally similar PA intermedine, a starting range of 10 µM to 500 µM can be considered for initial cytotoxicity assessments in primary mouse hepatocytes.
-
Incubate the cells with this compound for the desired time points (e.g., 24, 48, 72 hours) before performing downstream assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Plate reader
Protocol:
-
At the end of the this compound treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assays
a. Caspase-3/7 Activity Assay:
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Protocol:
-
At the end of the this compound treatment, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
b. TUNEL Assay:
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
In Situ Cell Death Detection Kit, Fluorescein (or equivalent)
-
Fluorescence microscope
Protocol:
-
Fix and permeabilize the this compound-treated hepatocytes.
-
Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase and fluorescein-labeled dUTP.
-
The enzyme transfers the labeled dUTP to the 3'-OH ends of fragmented DNA.
-
Visualize the fluorescein-labeled cells using a fluorescence microscope.
Reactive Oxygen Species (ROS) Detection
Materials:
-
CellROX® Green Reagent (or equivalent)
-
Fluorescence microscope or plate reader
Protocol:
-
Towards the end of the this compound treatment period, add the CellROX® Green reagent to the culture medium and incubate for 30-60 minutes at 37°C.
-
The reagent is non-fluorescent in its reduced state and exhibits bright green fluorescence upon oxidation by ROS.
-
Wash the cells and analyze the fluorescence intensity using a fluorescence microscope or a plate reader.
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) can be used to measure changes in the expression of genes involved in stress responses, apoptosis, and drug metabolism.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Bax, Bcl-2, Casp3, CYP3A4, GSTA1, GPX1) and a housekeeping gene (e.g., GAPDH).
Protocol:
-
Lyse the this compound-treated hepatocytes and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound in Primary Hepatocytes (Example Data)
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 |
| 10 | 95 ± 6.1 | 88 ± 5.5 |
| 50 | 82 ± 4.9 | 65 ± 6.3 |
| 100 | 65 ± 5.5 | 42 ± 5.9 |
| 250 | 40 ± 6.8 | 21 ± 4.7 |
| 500 | 22 ± 4.3 | 10 ± 3.1 |
| IC50 (µM) | ~150 | ~80 |
Table 2: Effect of this compound on Apoptosis and Oxidative Stress (Example Data)
| Treatment | Relative Caspase-3/7 Activity (Fold Change) | ROS Production (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (100 µM) | 3.5 ± 0.4 | 2.8 ± 0.3 |
Table 3: Effect of this compound on Gene Expression (Example Data)
| Gene | Fold Change in Expression (this compound 100 µM vs. Control) |
| Bax | 2.5 ± 0.3 |
| Bcl-2 | 0.6 ± 0.1 |
| Casp3 | 2.1 ± 0.2 |
| GSTA1 | 0.4 ± 0.1 |
| GPX1 | 0.5 ± 0.1 |
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Hepatotoxicity
The following diagram illustrates the proposed signaling pathway for this compound-induced hepatotoxicity, which involves metabolic activation, oxidative stress, and the induction of apoptosis.
Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.
Experimental Workflow for Assessing this compound Hepatotoxicity
This diagram outlines the experimental workflow for investigating the hepatotoxic effects of this compound in primary hepatocyte culture.
Caption: Experimental workflow for this compound hepatotoxicity studies.
Logical Relationship of this compound's Mechanism of Action
This diagram illustrates the logical progression from this compound exposure to cellular-level effects and the resulting hepatotoxicity.
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Supinine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinine, a pyrrolizidine alkaloid (PA) found in various plant species, and its analogs are of significant interest in medicinal chemistry due to their potential biological activities. PAs are known to exhibit a range of effects, including cytotoxicity and acetylcholinesterase (AChE) inhibition, making them scaffolds for the development of new therapeutic agents. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound molecule affect its biological activity, guiding the design of analogs with improved potency and selectivity.
This document provides detailed protocols for the synthesis of this compound analogs and for the key biological assays used to evaluate their activity. It also presents a summary of representative quantitative data to guide SAR studies and includes diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: Structure-Activity Relationships of Pyrrolizidine Alkaloids
The biological activity of this compound analogs is highly dependent on their chemical structure. Key structural features that influence activity include the nature of the necine base, the structure of the necic acid moiety, and the stereochemistry of the molecule. Below are tables summarizing the cytotoxic and acetylcholinesterase inhibitory activities of various pyrrolizidine alkaloids, which can serve as a guide for the design and interpretation of SAR studies of this compound analogs.
Table 1: Cytotoxicity of Selected Pyrrolizidine Alkaloids against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Monocrotaline | HepG2 | >1000 | [1] |
| Retrorsine | HepG2 | 21.7 | [1] |
| Senecionine | HepG2 | 0.66 mM (IC20) | [2] |
| Riddelliine | HepG2 | - | [2] |
| Lasiocarpine | HepG2 | - | [3] |
| Echimidine | HepG2 | - | [3] |
| Lycopsamine | HepG2 | - | [3] |
| Heliotrine | RAW 264.7 | 52.4 | [4] |
| Europine | RAW 264.7 | 7.9 | [4] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Pyrrolizidine Alkaloids
| Compound | IC50 (mM) | Reference |
| 7-O-angeloylechinatine-N-oxide | 0.53 - 0.60 | [4] |
| 3′-O-acetylheliosupine-N-oxide | 0.53 - 0.60 | [4] |
| Heliosupine-N-oxide | 0.53 - 0.60 | [4] |
| Heliosupine | 0.53 - 0.60 | [4] |
| 7-O-angeloyllycopsamine-N-oxide | 0.275 - 0.769 | [4] |
| Echimidine-N-oxide | 0.275 - 0.769 | [4] |
| Echimidine | 0.275 - 0.769 | [4] |
| 7-O-angeloylretronecine | 0.275 - 0.769 | [4] |
Experimental Protocols
A. Synthesis of this compound Analogs
The synthesis of this compound analogs involves two key steps: the synthesis of the necine base, supinidine, followed by its esterification with a desired necic acid or its analog.
1. Synthesis of (±)-Supinidine (Necine Base) [5]
This protocol describes the synthesis of the racemic form of supinidine.
-
Step 1: Cross-Metathesis
-
To a solution of N-allylpyrrolidine (1.0 eq) in dichloromethane (CH2Cl2), add acrolein (1.2 eq) and Hoveyda-Grubbs II catalyst (5 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the enal intermediate.
-
-
Step 2: Intramolecular Morita–Baylis–Hillman Reaction
-
Dissolve the enal intermediate from Step 1 in acetonitrile (CH3CN).
-
Cool the solution to -15°C and add dimethyl sulfide (Me2S, 2.0 eq) followed by trifluoromethanesulfonic acid (TfOH, 1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) and extract with CH2Cl2.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to give the crude bicyclic aldehyde.
-
-
Step 3: Reduction to (±)-Supinidine
-
Dissolve the crude bicyclic aldehyde from Step 2 in anhydrous tetrahydrofuran (THF).
-
Add lithium aluminum hydride (LAH, 1.5 eq) portion-wise at 0°C.
-
Heat the reaction mixture to 70°C and stir for 4 hours.
-
Cool the reaction to 0°C and quench sequentially with water, 15% aqueous sodium hydroxide (NaOH), and water.
-
Filter the resulting suspension through Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield (±)-supinidine.
-
2. Esterification of (±)-Supinidine to form this compound Analogs
This is a general procedure for the esterification of the synthesized supinidine with various necic acid analogs.
-
To a solution of (±)-supinidine (1.0 eq) and the desired carboxylic acid (necic acid analog, 1.2 eq) in anhydrous CH2Cl2, add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired this compound analog.
B. Biological Assays
1. Cytotoxicity Assay (MTT Assay) [6]
This protocol is used to determine the concentration of the this compound analog that inhibits cell growth by 50% (IC50).
-
Cell Seeding:
-
Seed cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5 x 10^4 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [7][8]
This assay measures the ability of this compound analogs to inhibit the activity of AChE.
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.
-
Prepare a solution of AChE (1 U/mL) in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the this compound analog solution (at various concentrations), and 10 µL of the AChE solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Pyrrolizidine alkaloids are known to induce cytotoxicity through various mechanisms, including the activation of apoptotic pathways and the modulation of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Proposed pathway for PA-induced apoptosis.
Caption: Involvement of MAPK and NF-κB pathways.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Metabolomics in Supinine Toxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinine is a pyrrolizidine alkaloid (PA), a class of natural toxins found in numerous plant species.[1][2] PAs are known for their potential to cause significant toxicity, particularly hepatotoxicity (liver damage), in both humans and animals.[3][4][5] The mechanism of toxicity for many PAs involves metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters.[4][6] These reactive metabolites can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage, oxidative stress, and apoptosis.[5][6]
Metabolomics, the comprehensive analysis of small-molecule metabolites in a biological system, has emerged as a powerful tool in toxicology.[7][8] By providing a snapshot of the metabolic state of an organism, it can reveal the biochemical perturbations caused by a toxicant, identify potential biomarkers of toxicity, and offer insights into the mechanisms of action.[7][8] This application note provides an overview of the application of metabolomics in studying this compound toxicity, including detailed experimental protocols and data presentation guidelines. While specific metabolomic studies on this compound are limited, the methodologies and expected metabolic alterations are extrapolated from studies on other hepatotoxic PAs.
Key Metabolic Pathways in Pyrrolizidine Alkaloid-Induced Hepatotoxicity
Metabolomic studies of various PAs, such as senecionine and retrorsine, have revealed significant alterations in several key metabolic pathways. These changes provide a foundation for understanding the likely toxicological impact of this compound.
A proposed overview of the metabolic impact of this compound is presented below.
Quantitative Data Summary
The following table summarizes hypothetical quantitative changes in key metabolites based on findings from studies of other hepatotoxic pyrrolizidine alkaloids. These metabolites represent potential biomarkers for this compound-induced hepatotoxicity.
| Metabolite Class | Metabolite Name | Expected Change in Plasma/Serum | Expected Change in Urine | Rationale |
| Oxidative Stress | Glutathione (GSH) | ↓ | ↓ | Depletion due to detoxification of reactive metabolites. |
| Oxidized Glutathione (GSSG) | ↑ | ↑ | Indicator of oxidative stress. | |
| Ophthalmate | ↑ | ↑ | Biosynthesized as a substitute for GSH under oxidative stress. | |
| Bile Acids | Glycocholic acid | ↑ | ↑ | Disruption of bile acid homeostasis due to liver injury. |
| Taurocholic acid | ↑ | ↑ | Impaired bile acid transport and secretion. | |
| Amino Acids | Tyrosine | ↑ | ↑ | Associated with liver damage and impaired protein metabolism.[1] |
| Phenylalanine | ↑ | ↑ | Altered amino acid catabolism in the liver. | |
| Energy Metabolism | Lactate | ↑ | ↑ | Shift towards anaerobic glycolysis due to mitochondrial dysfunction. |
| Citrate | ↓ | ↓ | Disruption of the tricarboxylic acid (TCA) cycle. | |
| Succinate | ↓ | ↓ | Impaired mitochondrial function. | |
| Gut Microbiome | p-cresol sulfate | ↑ | ↑ | Alterations in gut microbiota metabolism secondary to liver toxicity.[1] |
| Hippurate | ↓ | ↓ | Changes in gut microbial activity and glycine conjugation in the liver.[1] |
Experimental Protocols
A generalized workflow for a metabolomics study of this compound toxicity is outlined below.
Protocol 1: In Vivo Study in Rodent Model
Objective: To identify metabolic changes in plasma and liver tissue of rats exposed to this compound.
1. Animal Handling and Dosing:
-
House male Sprague-Dawley rats (8-10 weeks old) in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
-
Prepare this compound solution in a suitable vehicle (e.g., 0.9% saline).
-
Divide animals into a control group (vehicle only) and this compound-treated groups (e.g., low, medium, and high doses). A minimum of 6-8 animals per group is recommended.
-
Administer this compound or vehicle via oral gavage daily for a specified period (e.g., 7 or 28 days for sub-chronic studies).
2. Sample Collection:
-
Collect urine samples at various time points (e.g., 24 hours before dosing and at the end of the study) and store immediately at -80°C.
-
At the end of the study, anesthetize the animals and collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge blood at 3000 x g for 15 minutes at 4°C to obtain plasma. Aliquot and store plasma at -80°C.
-
Perfuse the liver with ice-cold saline and immediately flash-freeze sections in liquid nitrogen. Store at -80°C until analysis.
3. Metabolite Extraction from Plasma:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing internal standards (e.g., deuterated amino acids).
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis (e.g., 100 µL of 50% methanol).
4. Metabolite Extraction from Liver Tissue:
-
Weigh approximately 50 mg of frozen liver tissue.
-
Homogenize the tissue in 1 mL of ice-cold 80% methanol using a bead beater or similar homogenizer.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and dry it as described for plasma samples.
-
Reconstitute the dried extract for analysis.
Protocol 2: LC-MS/MS Analysis of Polar Metabolites
Objective: To profile polar metabolites in plasma and liver extracts.
1. Chromatographic Conditions (HILIC):
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 10 min, hold for 2 min, then return to 95% B and re-equilibrate for 5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions (Q-TOF or Orbitrap):
-
Ionization Mode: Electrospray ionization (ESI), positive and negative switching mode.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120°C.
-
Desolvation Gas Temperature: 500°C.
-
Gas Flow: 800 L/hr.
-
Mass Range: 50 - 1200 m/z.
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
Protocol 3: Data Processing and Statistical Analysis
Objective: To identify statistically significant metabolic changes and affected pathways.
1. Data Pre-processing:
-
Use software such as XCMS, MS-DIAL, or vendor-specific software for peak picking, retention time alignment, and peak integration.
-
Normalize the data to internal standards or by total ion chromatogram (TIC) intensity to account for analytical variability.
2. Statistical Analysis:
-
Perform multivariate statistical analysis using platforms like SIMCA-P or MetaboAnalyst.
-
Use Principal Component Analysis (PCA) for an unsupervised overview of the data and to identify outliers.
-
Use Partial Least Squares-Discriminant Analysis (PLS-DA) or Orthogonal PLS-DA (OPLS-DA) to identify metabolites that differentiate between control and this compound-treated groups.
-
Validate the PLS-DA models using permutation testing.
-
Identify significant features based on Variable Importance in Projection (VIP) scores > 1 and a statistically significant p-value from a t-test or ANOVA (p < 0.05 after correction for multiple testing, e.g., Benjamini-Hochberg).
3. Metabolite Identification and Pathway Analysis:
-
Identify significant metabolites by matching their accurate mass (m/z) and MS/MS fragmentation patterns against databases such as METLIN, HMDB, and KEGG.
-
Confirm identifications using authentic chemical standards where possible.
-
Perform pathway analysis using tools like MetaboAnalyst or Mummichog to identify metabolic pathways significantly impacted by this compound exposure.
Conclusion
Metabolomics provides a powerful platform for investigating the toxicological effects of this compound. By applying the protocols and analytical strategies outlined in this application note, researchers can identify potential biomarkers of this compound-induced liver injury and gain a deeper understanding of its mechanisms of toxicity. This knowledge is crucial for risk assessment, early diagnosis of poisoning, and the development of potential therapeutic interventions. While direct metabolomic data for this compound is not yet widely available, the approaches successfully used for other pyrrolizidine alkaloids offer a robust framework for future studies.
References
- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole-Protein Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The role of metabolic biomarkers in drug toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scitechnol.com [scitechnol.com]
Application Notes and Protocols for Quantifying Supinine-DNA Adducts in Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinine is a pyrrolizidine alkaloid (PA), a class of natural toxins found in numerous plant species worldwide.[1] Ingestion of these plants can lead to contamination of the food supply, posing a significant health risk to both humans and livestock. The toxicity of this compound, like other PAs, is primarily attributed to its metabolic activation in the liver, leading to the formation of reactive pyrrolic esters. These electrophilic intermediates can bind to cellular macromolecules, including DNA, to form DNA adducts. The formation of these adducts is considered a critical initiating event in the genotoxicity and carcinogenicity associated with PA exposure.
This document provides detailed application notes and protocols for the quantification of this compound-DNA adducts in liver tissue, a crucial biomarker for assessing exposure and understanding the mechanisms of PA-induced liver damage and tumorigenesis. The primary analytical method detailed is High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS), a highly sensitive and specific technique for adduct quantification.
Metabolic Activation of this compound and DNA Adduct Formation
This compound, a retronecine-type PA, requires metabolic activation by cytochrome P450 enzymes in the liver to exert its genotoxic effects. The metabolic pathway involves the formation of a dehydropyrrolizidine alkaloid (dehydro-supinine), which is a reactive pyrrolic ester. This intermediate can then be hydrolyzed to a common reactive metabolite for many PAs, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). DHP is a bifunctional alkylating agent that can react with DNA bases, primarily deoxyguanosine (dG) and deoxyadenosine (dA), to form stable DHP-DNA adducts.[1] The quantification of these adducts in liver tissue serves as a reliable biomarker of PA exposure and potential carcinogenic risk.
Metabolic Activation Pathway of this compound
Caption: Metabolic activation of this compound to the ultimate carcinogen DHP and subsequent DNA adduct formation.
Quantitative Data on Pyrrolizidine Alkaloid-DNA Adducts in Liver Tissue
Table 1: DHP-derived DNA Adduct Levels in Liver of Rats Treated with Riddelliine
| Treatment Group | DHP-dG Adducts (adducts per 108 nucleotides) | DHP-dA Adducts (adducts per 108 nucleotides) | Total DHP Adducts (adducts per 108 nucleotides) |
| Control | Not Detected | Not Detected | Not Detected |
| Riddelliine (low dose) | 5.2 ± 1.1 | 1.3 ± 0.3 | 6.5 ± 1.4 |
| Riddelliine (high dose) | 15.8 ± 3.5 | 4.1 ± 0.9 | 19.9 ± 4.4 |
Data are hypothetical and based on typical findings for PA-DNA adducts.
Table 2: DHP-derived DNA Adduct Levels in Liver of Rats Treated with Monocrotaline
| Treatment Group | DHP-dG Adducts (adducts per 108 nucleotides) | DHP-dA Adducts (adducts per 108 nucleotides) | Total DHP Adducts (adducts per 108 nucleotides) |
| Control | Not Detected | Not Detected | Not Detected |
| Monocrotaline | 8.9 ± 2.0 | 2.2 ± 0.5 | 11.1 ± 2.5 |
Data are hypothetical and based on typical findings for PA-DNA adducts.
Experimental Protocols
The quantification of this compound-DNA adducts in liver tissue involves three main stages: 1) DNA extraction from the tissue, 2) enzymatic hydrolysis of DNA to individual nucleosides, and 3) analysis by HPLC-ESI-MS/MS.
Experimental Workflow for this compound-DNA Adduct Quantification
Caption: Overview of the experimental workflow for quantifying this compound-DNA adducts in liver tissue.
Protocol 1: DNA Extraction from Liver Tissue
This protocol is based on a standard method using proteinase K digestion followed by column purification.
Materials:
-
Liver tissue (~25 mg)
-
Buffer ATL (Qiagen)
-
Proteinase K (Qiagen)
-
Buffer AL (Qiagen)
-
Ethanol (95-100%)
-
QIAamp Spin Columns (Qiagen)
-
Buffer AW1 (Qiagen)
-
Buffer AW2 (Qiagen)
-
Buffer AE or sterile water
-
1.5 mL microcentrifuge tubes
-
Water bath or heating block
-
Microcentrifuge
Procedure:
-
Weigh approximately 25 mg of liver tissue and place it in a 1.5 mL microcentrifuge tube.
-
Add 180 µL of Buffer ATL to the tube.
-
Add 20 µL of proteinase K, mix by vortexing, and incubate at 55°C overnight or until the tissue is completely lysed.
-
Vortex the tube for 15 seconds. Add 200 µL of Buffer AL to the sample, mix thoroughly by vortexing, and incubate at 70°C for 10 minutes.
-
Add 200 µL of ethanol (95-100%) to the sample and mix thoroughly by vortexing.
-
Carefully apply the mixture to a QIAamp spin column and centrifuge at 8,000 x g for 1 minute. Discard the flow-through.
-
Add 500 µL of Buffer AW1 to the spin column and centrifuge at 8,000 x g for 1 minute. Discard the flow-through.
-
Add 500 µL of Buffer AW2 to the spin column and centrifuge at 14,000 x g for 3 minutes to dry the membrane.
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Elute the DNA by adding 50-100 µL of Buffer AE or sterile water directly to the center of the membrane. Incubate at room temperature for 5 minutes and then centrifuge at 8,000 x g for 1 minute.
-
Quantify the DNA concentration and purity using a UV spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.
Protocol 2: Enzymatic Hydrolysis of DNA to Deoxyribonucleosides
This protocol describes a one-step enzymatic digestion of DNA.
Materials:
-
Purified DNA sample
-
Benzonase
-
Phosphodiesterase I
-
Alkaline phosphatase
-
Tris-HCl buffer (20 mM, pH 7.9) containing 100 mM NaCl and 20 mM MgCl₂
-
Heating block or water bath
Procedure:
-
Prepare a "Digest Mix" by adding 250 Units of Benzonase, 300 mUnits of phosphodiesterase I, and 200 Units of alkaline phosphatase to 5 mL of Tris-HCl buffer. This is sufficient for approximately one hundred 1 µg DNA samples.
-
In a microcentrifuge tube, add 1 µg of the purified DNA sample.
-
Add 50 µL of the Digest Mix to the DNA sample.
-
Incubate the reaction mixture at 37°C for 6 hours.
-
After incubation, the sample is ready for HPLC-ESI-MS/MS analysis. The sample may be stored at -20°C until analysis.
Protocol 3: HPLC-ESI-MS/MS Analysis of DHP-DNA Adducts
This protocol provides a general framework for the analysis of DHP-dG and DHP-dA adducts. Specific parameters may need to be optimized for the instrument used.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.2-0.3 mL/min
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes, followed by a wash and re-equilibration step.
-
Injection Volume: 10-20 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Internal Standards: Isotopically labeled DHP-dG and DHP-dA internal standards should be used for accurate quantification.
-
MRM Transitions (example):
-
DHP-dG: Precursor ion (m/z) -> Product ion (m/z)
-
DHP-dA: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (DHP-[¹⁵N₅]dG): Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (DHP-[¹⁵N₅]dA): Precursor ion (m/z) -> Product ion (m/z)
-
Note: The specific m/z values for precursor and product ions will need to be determined based on the chemical structure of the DHP adducts and optimized on the specific mass spectrometer.
-
Quantification:
-
A calibration curve is generated by analyzing known concentrations of DHP-dG and DHP-dA standards with a fixed amount of the internal standards.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of DHP-dG and DHP-dA in the liver DNA samples is determined from the calibration curve.
-
The final adduct levels are expressed as the number of adducts per 10⁸ normal nucleotides.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the quantification of this compound-DNA adducts in liver tissue. While specific quantitative data for this compound remains to be fully elucidated, the methodologies established for other pyrrolizidine alkaloids are directly applicable and provide a robust framework for such investigations. The accurate measurement of these DNA adducts is essential for risk assessment, understanding the mechanisms of this compound-induced hepatotoxicity and carcinogenicity, and for the development of potential strategies for prevention and intervention in drug development and food safety.
References
Troubleshooting & Optimization
Technical Support Center: Challenges in Supinine Detection in Herbal Mixtures
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the complexities of detecting and quantifying supinine in complex herbal matrices.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: Why am I observing poor or inconsistent recovery of this compound from my herbal matrix?
A: Low and variable recovery is a frequent challenge, often stemming from the sample preparation phase. The complex nature of herbal matrices, containing numerous compounds like fats, waxes, and pigments, can interfere with the extraction and purification of this compound.
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen solvent may not be optimal for this compound, or the extraction technique may be inadequate. This compound, a pyrrolizidine alkaloid (PA), is typically extracted under acidic conditions to ensure it is in its protonated, more soluble form.[1][2]
-
Co-extraction of Interfering Compounds: Crude extracts often contain non-target compounds that can hinder the purification process.
-
Analyte Degradation: this compound may be susceptible to degradation due to factors like pH, temperature, or enzymatic activity during prolonged extraction times.[3][5]
Q2: My this compound peak intensity is highly variable, and quantification is not reproducible. What is causing this?
A: This issue is most commonly attributed to matrix effects in the mass spectrometer source. Co-eluting compounds from the herbal extract can either suppress or enhance the ionization of this compound, leading to inaccurate and unreliable quantification.
Possible Causes & Solutions:
-
Ion Suppression/Enhancement: This is the primary manifestation of matrix effects, where other molecules in the sample interfere with the ionization of the target analyte in the MS source. Neat matrix effects for PAs have been observed to range from -76% (suppression) to +282% (enhancement).
-
Recommendation: The most effective way to compensate for matrix effects is to use matrix-matched calibration .[1][2] This involves preparing calibration standards in a blank matrix extract that is free of the analyte, thereby ensuring that the standards and samples experience the same matrix effects.
-
-
Insufficient Cleanup: A high load of co-extracted matrix components entering the LC-MS/MS system is a direct cause of severe matrix effects.
-
Recommendation: Optimize the SPE cleanup procedure to remove as many interfering compounds as possible before injection.
-
Q3: I am struggling to chromatographically separate this compound from an interfering peak with the same mass-to-charge ratio (m/z). How can I resolve this?
A: This problem indicates the presence of an isomer or isobar of this compound. Isomers have the same chemical formula and mass but different structural arrangements, making them a significant challenge for mass spectrometry-based methods.[7][8] Effective chromatographic separation is critical for accurate quantification.[9]
Possible Causes & Solutions:
-
Co-elution of Isomers: Many PAs exist as structural isomers (e.g., lycopsamine and intermedine) which can be difficult to separate.[2][9] If these isomers share the same MS/MS transitions, they will interfere with each other's quantification.
-
Recommendation 1: Optimize Chromatography. Increase the length of the analytical column, reduce the particle size (e.g., using UHPLC), or adjust the gradient elution profile to improve separation.[2] Experiment with different mobile phase modifiers and column chemistries (e.g., C18, PFP).
-
Recommendation 2: High-Resolution Mass Spectrometry (HRMS). While standard tandem MS may not distinguish isomers, advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) can separate ions based on their size and shape in the gas phase, offering another dimension of separation.[10][11]
-
Q4: The signal-to-noise ratio for my this compound peak is too low, and I cannot meet the required limit of quantification (LOQ). How can I improve method sensitivity?
A: Detecting this compound at trace levels, as often required by regulatory bodies, demands a highly sensitive analytical method.[1][12]
Possible Causes & Solutions:
-
Suboptimal MS/MS Parameters: The collision energy and other MS parameters may not be optimized for this compound.
-
Recommendation: Perform a tuning and optimization of the MS/MS transitions (precursor ion > product ion) for a pure this compound standard to ensure maximum signal intensity.
-
-
Sample Dilution: Excessive dilution during sample preparation can lower the concentration below the instrument's detection limit.
-
Poor Ionization Efficiency: The choice of mobile phase can impact the efficiency of electrospray ionization (ESI).
-
Recommendation: Ensure the mobile phase contains a suitable modifier, such as 0.1% formic acid, to promote the formation of protonated this compound molecules ([M+H]+) in positive ion mode.
-
Q5: I suspect this compound is degrading in my prepared extracts while waiting for analysis in the autosampler. How can I confirm and prevent this?
A: Analyte stability is a critical but often overlooked aspect of method validation. PAs can be unstable in solution over time, especially at room temperature.[13][14]
Possible Causes & Solutions:
-
Chemical or Enzymatic Degradation: Metabolites in extracts can degrade over time, even when stored at 4°C in an autosampler.[13][14]
-
Recommendation 1: Conduct a Stability Study. Analyze a prepared sample or standard at several time points (e.g., 0, 4, 8, 24 hours) while it is stored in the autosampler to quantify any degradation.
-
Recommendation 2: Storage Conditions. If instability is confirmed, extracts should be stored at -20°C or lower until just before analysis.[5][6] Limiting the time samples spend in the autosampler is also advisable.
-
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in herbal mixtures important? A: this compound is a type of pyrrolizidine alkaloid (PA), a class of natural toxins produced by numerous plant species as a defense mechanism.[2] PAs are a significant concern for human health because they can be toxic to the liver (hepatotoxic) and may cause cancer (carcinogenic).[15] Since herbal products can be contaminated with PA-containing plants, or the medicinal herb itself may produce them, regulatory bodies worldwide have set stringent limits on their presence in foods, teas, and herbal supplements.[12] Therefore, reliable and sensitive detection methods are crucial to ensure product safety.
Q2: What are the most common analytical techniques for this compound detection? A: The most powerful and widely used technique for the analysis of PAs like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , often utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) for better separation.[1][2][9] This method offers high sensitivity and selectivity, allowing for the detection and quantification of multiple PAs simultaneously at very low concentrations.[1] Other chromatographic and spectroscopic methods like GC-MS and NMR can also be used, but LC-MS/MS is generally preferred for its robustness in complex matrices.[16][17]
Q3: What is a "matrix effect" and how does it specifically impact this compound quantification? A: A matrix effect is an interference caused by the co-extracted components of a sample (the "matrix") on the ionization of the target analyte (this compound) during mass spectrometry analysis. In the context of herbal mixtures, the matrix is extremely complex. These co-eluting compounds can either compete with this compound for ionization, leading to a decreased signal (ion suppression), or facilitate its ionization, causing an increased signal (ion enhancement). This effect can lead to significant under- or overestimation of the actual this compound concentration, making accurate quantification impossible without proper compensation strategies like matrix-matched calibration.[2]
Q4: Why is Solid Phase Extraction (SPE) a critical step in sample preparation for this compound analysis? A: Solid Phase Extraction (SPE) is a sample cleanup technique designed to isolate analytes of interest from a complex mixture and remove interfering compounds.[4][18] For this compound and other PAs, which are basic compounds, a strong cation exchange (SCX) SPE cartridge is typically used.[1] The acidic extract is loaded onto the cartridge, where the protonated PAs bind to the sorbent. The cartridge is then washed to remove neutral and acidic interferences. Finally, the purified PAs are eluted with an ammoniated organic solvent.[1] This cleanup is crucial for reducing matrix effects, preventing contamination of the LC-MS/MS system, and improving the overall accuracy and sensitivity of the analysis.
Q5: What are the typical regulatory limits for pyrrolizidine alkaloids in herbal products? A: Regulatory limits for PAs vary by region and product type. The European Union, for example, has established maximum levels for the sum of 21 specific PAs in certain foodstuffs through Regulation (EU) 2020/2040. For dried herbal infusions, the limit is 200 µg/kg.[12] The German Federal Institute for Risk Assessment (BfR) has proposed a maximum daily intake of 0.007 µg of PAs per kg of body weight.[12] These stringent regulations underscore the need for highly sensitive and validated analytical methods capable of quantifying PAs at low µg/kg levels.
III. Quantitative Data Summary
The following table summarizes typical performance characteristics of validated LC-MS/MS methods for the analysis of pyrrolizidine alkaloids (PAs), including this compound, in various complex matrices.
| Analyte Group | Matrix | Method | Recovery (%) | LOQ (µg/kg) | Noted Matrix Effect (%) | Citation(s) |
| 35 PAs | Tea, Honey, Spices | UPLC-MS/MS | Not Specified | 0.6 - 250 | -76 to +282 | |
| 28 PAs | Herbal Tea | UHPLC-MS/MS | 70 - 85 | < 1.0 | Compensated by matrix-matched calibration | [1] |
| 28 PAs | Honey | UHPLC-MS/MS | 80 - 120 | < 1.0 | Compensated by matrix-matched calibration | [1] |
| PAs | Animal Feed | LC-MS/MS | 84.1 - 112.9 | 5.0 | Present but within acceptable range | [15] |
| 24 PAs | Tea, Honey, Milk | UHPLC-MS/MS | 64.5 - 112.2 | 0.05 - 2.5 | Strong matrix effects observed | [9][12] |
IV. Experimental Protocols
Detailed Methodology: UHPLC-MS/MS for this compound Quantification in Herbal Tea
This protocol is a generalized procedure based on common practices cited in the literature.[1][2]
1.0 Sample Preparation (Extraction & SPE Cleanup)
-
Homogenization: Weigh 1.0 g of the homogenized, dried herbal tea sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of 0.05 M sulfuric acid in 50% methanol. Vortex vigorously for 1 minute, then shake on a mechanical shaker for 1 hour.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (or equivalent strong cation exchange cartridge) by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.
-
Loading: Load 10 mL of the supernatant from the centrifuged extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol to remove interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the PAs from the cartridge by passing two 5 mL aliquots of 6% ammonia in methanol (v/v).
-
Concentration: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 1.0 mL of 5% methanol in water. Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.
2.0 UHPLC-MS/MS Analysis
-
LC System: UHPLC system (e.g., Agilent 1260 Infinity, Waters ACQUITY UPLC).[1]
-
Column: A C18 reversed-phase column (e.g., X-Bridge C18, 100 mm x 2.1 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A typical gradient would start at ~5% B, ramp up to ~95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.[2]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6490, Waters Xevo TQ-S).[1]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). At least two transitions (one for quantification, one for confirmation) should be monitored for this compound.
3.0 Quantification
-
Prepare a series of matrix-matched calibration standards by spiking known concentrations of a certified this compound standard into a blank herbal tea extract that has undergone the full sample preparation procedure.[1]
-
Construct a calibration curve by plotting the peak area against the concentration. A linear or quadratic fit with a 1/x weighting factor is often used.
-
Quantify the this compound concentration in the unknown samples by interpolating their peak areas from the matrix-matched calibration curve.
V. Visualizations
Caption: General experimental workflow for the detection and quantification of this compound in herbal mixtures.
Caption: Troubleshooting flowchart for diagnosing the cause of low this compound recovery during sample preparation.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ensuring quality in 17OHP mass spectrometry measurement: an international study assessing isomeric steroid interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New Approach for the Identification of Isobaric and Isomeric Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Isolation, Separation, and Preconcentration of Biologically Active Compounds from Plant Matrices by Extraction Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the sensitivity of Supinine analysis
Welcome to the technical support center for improving the sensitivity of supinine analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a type of pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. PAs are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity. Sensitive and accurate quantification of this compound in matrices such as herbal products, honey, milk, and biological samples (plasma, urine) is crucial for toxicity assessment, quality control, and pharmacokinetic studies.
Q2: My this compound signal is very low or undetectable. What are the most common causes?
A2: Low sensitivity in this compound analysis is a frequent issue. The primary causes include:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, honey) can suppress the ionization of this compound in the mass spectrometer source, leading to a weaker signal.[1][2]
-
Inefficient Extraction: The protocol used may not efficiently extract this compound from the sample matrix or may result in significant analyte loss during cleanup steps.
-
Suboptimal LC-MS/MS Parameters: The settings for the liquid chromatography or mass spectrometer (e.g., mobile phase, gradient, ionization source parameters, collision energy) may not be optimized for this compound.
-
Sample Degradation: this compound may be unstable in the sample matrix or during the sample preparation process.
Q3: What are matrix effects and how can I minimize them?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting substances from the sample matrix.[1] This can either suppress or enhance the signal, leading to inaccurate quantification. To minimize matrix effects:
-
Improve Sample Cleanup: Use a robust sample preparation method like Solid Phase Extraction (SPE) to remove interfering compounds before LC-MS/MS analysis. Cation-exchange SPE is particularly effective for basic compounds like this compound.[3]
-
Optimize Chromatography: Adjust the LC gradient to achieve better separation of this compound from matrix components.
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank sample extract that is free of the analyte to compensate for consistent matrix effects.[3]
-
Dilute the Sample: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.
Q4: Is chemical derivatization necessary to improve this compound sensitivity?
A4: For LC-MS/MS analysis, chemical derivatization is generally not required for this compound and other pyrrolizidine alkaloids. These compounds typically ionize well using Electrospray Ionization (ESI) in positive mode.[4] However, if sensitivity issues persist after optimizing sample preparation and MS parameters, derivatization could be explored as an advanced strategy to enhance ionization efficiency or improve chromatographic retention.[5][6][7] For Gas Chromatography (GC) analysis, derivatization is often necessary to increase the volatility of the analyte.[5][8]
Troubleshooting Guide
This guide addresses specific problems you might encounter during this compound analysis.
| Problem / Symptom | Potential Cause | Recommended Solution |
| No this compound Peak Detected | 1. MS Parameters Incorrect: Wrong MRM transition, insufficient ionization. | Verify the precursor ion for this compound ([M+H]⁺ ≈ 284.2 m/z). Infuse a standard solution to optimize cone voltage and find the most intense product ions.[4] |
| 2. Extraction Failure: Complete loss of analyte during sample prep. | Review the extraction protocol. Ensure pH is correct for SPE steps. Test recovery with a spiked blank sample. | |
| 3. Instrument Malfunction: No spray, clogged lines, detector issue. | Perform a system suitability check with a known standard. Check for leaks and ensure stable spray from the ESI source. | |
| Low Signal Intensity / Poor Sensitivity | 1. Ion Suppression (Matrix Effect): Co-eluting matrix components are interfering with this compound ionization. | Implement or optimize a Solid Phase Extraction (SPE) cleanup step. Modify the LC gradient to better separate this compound from the matrix.[2][3] |
| 2. Suboptimal Source Conditions: Gas flows, temperatures, or voltages are not ideal. | Systematically optimize ESI source parameters (e.g., capillary voltage, desolvation temperature, gas flow) using a this compound standard.[9] | |
| 3. Low Recovery: Analyte is being lost during extraction or transfer steps. | Quantify recovery by comparing a post-extraction spiked sample to a pre-extraction spiked sample. Optimize the SPE wash and elution steps to prevent analyte loss. | |
| Poor Peak Shape (Tailing, Fronting, or Broad Peaks) | 1. Column Issues: Column degradation, contamination, or incompatibility with mobile phase. | Use a guard column to protect the analytical column. Flush the column or replace it if performance degrades. Ensure mobile phase pH is appropriate for the column type. |
| 2. Inappropriate Mobile Phase: Sample solvent is too strong, causing fronting. | Reconstitute the final extract in a solvent that is weaker than or equal to the initial mobile phase composition.[10] | |
| 3. Secondary Interactions: Analyte is interacting with active sites in the flow path. | Add a small amount of a competitor (e.g., ammonium formate) to the mobile phase to block active sites. | |
| Inconsistent Retention Times | 1. Pump or Gradient Issues: Inconsistent flow rate or gradient formation. | Purge the LC pumps to remove air bubbles. Check for leaks in the LC system. Ensure mobile phase solvents are properly mixed and degassed. |
| 2. Column Equilibration: Insufficient time for the column to return to initial conditions. | Increase the column equilibration time between injections. | |
| High Background Noise | 1. Contaminated Solvents/Reagents: Impurities in the mobile phase or sample preparation reagents. | Use high-purity LC-MS grade solvents and reagents. Filter mobile phases. |
| 2. Contaminated MS Source: Buildup of non-volatile salts or matrix components in the ion source. | Clean the ion source according to the manufacturer's protocol. Divert the LC flow to waste during the initial and final parts of the gradient when salts and non-retained components elute. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Matrices (Plasma/Honey) using Cation-Exchange SPE
This protocol is a general guideline for extracting pyrrolizidine alkaloids like this compound from complex matrices. Optimization may be required for your specific application.
1. Sample Pre-treatment:
-
Plasma: To 1 mL of plasma, add 20 µL of internal standard solution. Add 2 mL of 0.05 M sulfuric acid. Vortex for 1 minute, then centrifuge at 4000 x g for 10 minutes. Collect the supernatant.
-
Honey: Dissolve 1 g of honey in 10 mL of 0.05 M sulfuric acid. Vortex until fully dissolved.
2. Solid Phase Extraction (SPE):
-
Cartridge Type: Cation-exchange (e.g., Oasis MCX).
-
Conditioning: Wash the cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Loading: Load the acidified supernatant from the pre-treatment step onto the cartridge.
-
Washing:
-
Wash with 5 mL of water to remove salts and polar interferences.
-
Wash with 5 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound and other basic compounds using 5 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial.[3][11]
Protocol 2: LC-MS/MS Method Development for this compound Quantification
1. This compound Information:
-
Precursor Ion ([M+H]⁺): 284.2 m/z
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Parameters (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Precursor Ion (Q1): m/z 284.2.
-
Optimization:
-
Infuse a ~1 µg/mL solution of a this compound standard directly into the mass spectrometer.
-
Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal for the m/z 284.2 precursor ion.
-
Perform a product ion scan by fragmenting the m/z 284.2 precursor in the collision cell. Increase collision energy (e.g., 10-40 eV) to find characteristic product ions. Common PA fragments include m/z 94, 120, and 138.[15]
-
-
Multiple Reaction Monitoring (MRM):
-
Select the two most intense and stable product ions for the MRM transitions.
-
Create MRM transitions, for example:
-
Quantifier: 284.2 > [Product Ion 1]
-
Qualifier: 284.2 > [Product Ion 2]
-
-
Optimize the collision energy for each transition to maximize signal intensity.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of pyrrolizidine alkaloids in various matrices, providing a benchmark for method validation.
Table 1: Recovery of Pyrrolizidine Alkaloids using SPE
| Matrix | Analyte(s) | Recovery Range (%) | Reference |
| Honey | Heliotrine, Lycopsamine, Monocrotaline, Senecionine | 78.3 - 101.3 | [12][14] |
| Milk | 51 PAs/PANOs | 64 - 127 | [9] |
| Honey | Ragwort PAs | 57 - 70 | [16] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for PAs
| Matrix | LOD Range | LOQ Range | Reference |
| Milk | 0.005 - 0.054 µg/L | 0.009 - 0.123 µg/L | [9] |
| Honey | ~0.002 mg/kg (2 µg/kg) | - | [16] |
| Various Foods | - | 0.015 - 0.75 µg/kg | [13] |
| Herbal Extracts | 0.25 - 1.25 ng/g (µg/kg) | - | [10] |
Visualizations
Caption: General workflow for this compound analysis.
Caption: Logic diagram for troubleshooting low sensitivity.
Caption: Principle of Cation-Exchange Solid Phase Extraction.
References
- 1. This compound|lookchem [lookchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. lcms.cz [lcms.cz]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. waters.com [waters.com]
- 10. sciex.com [sciex.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | CAS:551-58-6 | Manufacturer ChemFaces [chemfaces.com]
- 13. This compound | C15H25NO4 | CID 108053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound supplier | CAS No :551-58-6 | AOBIOUS [aobious.com]
- 15. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 16. This compound N-oxide | C15H25NO5 | CID 32319 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of In Vitro Models for Pyrrolizidine Alkaloid (PA) Hepatotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with in vitro models of pyrrolizidine alkaloid (PA)-induced hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: Why are my standard 2D hepatocyte cultures (e.g., HepG2) showing little to no toxicity in response to pyrrolizidine alkaloids?
A1: Standard 2D hepatoma cell lines like HepG2 often exhibit low to negligible expression of the cytochrome P450 (CYP) enzymes necessary for the metabolic activation of PAs.[1] PAs are pro-toxins that require bioactivation by CYP enzymes, primarily from the CYP3A and CYP2B subfamilies, into reactive pyrrolic metabolites.[2][3] Without this metabolic step, the parent PA compounds are generally not cytotoxic.[4] Therefore, the lack of toxicity you are observing is likely due to the metabolic incompetence of the cell line.
Q2: How can I improve the metabolic activation of PAs in my in vitro model?
A2: To enhance the metabolic activation of PAs in your in vitro system, consider the following approaches:
-
Use of Metabolically Competent Cell Lines: Employ cell lines that have been engineered to express specific CYP enzymes, such as HepG2/C3A or HepaRG cells. HepaRG cells, in particular, express a broader range of drug-metabolizing enzymes and better mimic the metabolic capabilities of primary human hepatocytes.[5][6]
-
Primary Human Hepatocytes (PHHs): PHHs are considered the "gold standard" for in vitro hepatotoxicity studies due to their physiological relevance and full complement of metabolic enzymes.[5][7] However, they are limited by rapid dedifferentiation and loss of function in conventional 2D culture.[7]
-
3D Culture Systems: Culturing hepatocytes in a three-dimensional (3D) conformation, such as spheroids or organoids, can help maintain their differentiated phenotype and metabolic activity for extended periods.[7][8]
-
Co-culture Models: Co-culturing hepatocytes with other liver cell types, such as Kupffer cells and stellate cells, can create a more physiologically relevant microenvironment that supports hepatocyte function and allows for the study of cell-cell interactions in toxicity.[5]
-
Microphysiological Systems (Liver-on-a-Chip): These advanced models provide a dynamic microenvironment with continuous perfusion, which can significantly enhance the metabolic capacity and longevity of primary hepatocytes, enabling long-term and repeated-dose studies.[8][9]
Q3: My short-term exposure studies with PAs in primary hepatocytes show some toxicity, but I am unable to model chronic hepatotoxicity features like fibrosis. Why?
A3: Modeling chronic hepatotoxicity and fibrosis in vitro is challenging due to several limitations of traditional models:
-
Short Lifespan of Primary Hepatocytes in 2D Culture: Primary hepatocytes rapidly lose their phenotype and metabolic function when cultured in 2D monolayers, making them unsuitable for the long-term studies required to observe chronic effects like fibrosis.[7][10]
-
Lack of Non-Parenchymal Cells: Fibrosis is a complex process that involves the activation of hepatic stellate cells (HSCs) by damaged hepatocytes and inflammatory signals from Kupffer cells.[10] Standard monocultures of hepatocytes lack these critical non-parenchymal cells.
-
Static Culture Conditions: The static environment of a culture plate does not replicate the dynamic mechanical and chemical cues present in the liver microenvironment, which are important for maintaining cell function and driving chronic disease processes.
To overcome these limitations, the use of advanced co-culture systems, 3D bioprinted tissues, or liver-on-a-chip models that incorporate hepatocytes, HSCs, and Kupffer cells is recommended. These models can maintain cellular function for longer periods and allow for the recapitulation of key events in the fibrotic cascade.[5][10]
Q4: What are the key signaling pathways I should investigate when studying PA-induced hepatotoxicity?
A4: The hepatotoxicity of PAs is multifactorial and involves several key signaling pathways. The initial event is the metabolic activation of PAs to reactive pyrrolic metabolites, which form adducts with cellular macromolecules like DNA and proteins.[11][12] This leads to:
-
Oxidative Stress: The formation of reactive oxygen species (ROS) and depletion of glutathione (GSH).[13] This can be assessed by measuring ROS levels and GSH/GSSG ratios.
-
Apoptosis: Activation of intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This can be investigated by measuring caspase activation (e.g., caspase-3, -8, -9), changes in mitochondrial membrane potential, and cytochrome c release.[13]
-
DNA Damage Response: The formation of DNA adducts can trigger DNA damage response pathways, which can be monitored by assessing markers like γ-H2AX.
-
Inflammatory Signaling: In co-culture models containing immune cells like Kupffer cells, you can investigate the release of pro-inflammatory cytokines such as TNF-α and IL-6.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no cytotoxicity observed with PAs in 2D HepG2 cells. | Low or absent expression of relevant CYP450 enzymes. | - Switch to a metabolically competent cell line (e.g., HepaRG).- Use primary human hepatocytes.- Employ a 3D culture model to enhance metabolic activity. |
| Primary hepatocytes lose viability and function rapidly. | Dedifferentiation in 2D monolayer culture. | - Culture primary hepatocytes in a sandwich configuration with an overlay of extracellular matrix.- Transition to 3D spheroid or organoid culture.- Utilize a microphysiological system (liver-on-a-chip). |
| Difficulty in assessing the role of non-parenchymal cells in PA toxicity. | Use of monoculture systems. | - Establish co-cultures of hepatocytes with Kupffer cells and/or hepatic stellate cells.- Use multi-cellular 3D bioprinted liver tissues.- Employ a multi-compartment liver-on-a-chip model. |
| Unable to perform long-term or repeated-dose PA exposure studies. | Short lifespan of conventional in vitro models. | - Utilize 3D liver spheroids which can be maintained for several weeks.- Employ a liver-on-a-chip platform that allows for continuous perfusion and long-term culture. |
| High variability in results between experiments. | Inconsistent cell quality, passage number, or donor variability (for primary cells). | - Standardize cell seeding density and culture conditions.- Use cells within a defined passage number range.- For primary cells, use cryopreserved, plateable hepatocytes from multiple donors to assess variability. |
Data Presentation
Table 1: Comparison of In Vitro Liver Models for PA Hepatotoxicity Testing
| Model Type | Metabolic Competence | Cellular Complexity | Throughput | Suitability for Chronic Studies |
| 2D Hepatoma Lines (e.g., HepG2) | Low | Low | High | Poor |
| 2D Primary Hepatocytes | High (initially) | Low | Medium | Poor |
| 3D Liver Spheroids | Medium to High | Medium to High | Medium | Good |
| Co-culture Models | High | High | Medium | Good |
| Liver-on-a-Chip | High | High | Low | Excellent |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Protocol: Generation and Use of 3D Liver Spheroids for PA Toxicity Assessment
-
Cell Seeding:
-
Use a low-attachment, U-bottom 96-well plate.
-
Seed primary human hepatocytes or a suitable cell line (e.g., HepaRG) at a density of 1,500 to 5,000 cells per well in the appropriate culture medium.
-
For co-culture spheroids, mix hepatocytes with non-parenchymal cells (e.g., hepatic stellate cells, Kupffer cells) at a defined ratio prior to seeding.
-
-
Spheroid Formation:
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate at 37°C and 5% CO2. Spheroids will typically form within 24-72 hours.
-
-
PA Treatment:
-
After spheroid formation, perform a partial media exchange with fresh medium containing the desired concentrations of the pyrrolizidine alkaloid.
-
For chronic studies, perform repeated media changes with the PA-containing medium every 48-72 hours for the duration of the experiment (e.g., 7-14 days).
-
-
Endpoint Analysis:
-
Viability: Assess spheroid viability using assays such as CellTiter-Glo® 3D or by staining with live/dead fluorescent dyes (e.g., calcein-AM/ethidium homodimer-1) and imaging.
-
Metabolic Activity: Measure the activity of key CYP enzymes (e.g., using a P450-Glo™ assay) to confirm metabolic competence.
-
Hepatotoxicity Biomarkers: Measure the release of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium.
-
Fibrosis Markers: For co-culture spheroids containing HSCs, assess the expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA) and collagen I by immunofluorescence or qPCR.
-
Mandatory Visualizations
Caption: Metabolic activation of pyrrolizidine alkaloids in hepatocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]
- 9. Improving the study of drug-induced liver injury with microphysiological systems | Drug Discovery News [drugdiscoverynews.com]
- 10. Challenges of in vitro modelling of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanreview.org [europeanreview.org]
Technical Support Center: Optimizing Supinine Extraction from Plant Samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extraction of Supinine, a pyrrolizidine alkaloid (PA), from plant materials.
Troubleshooting Guide: Low this compound Yield
Low or inconsistent yields are among the most common challenges in natural product extraction. This section addresses specific issues you might encounter during the process.
Q1: My this compound yield is significantly lower than expected. Where should I start troubleshooting?
Start by systematically evaluating the four key stages of your extraction process: Plant Material Preparation, Extraction Method and Solvent Selection, Process Parameters, and Post-Extraction Handling. The following questions will guide you through each stage.
Stage 1: Plant Material Preparation
Q2: Could the condition of my starting plant material be the problem?
Yes, improper preparation of the plant material is a primary cause of low extraction yield.
-
Issue: Insufficient Drying. The presence of moisture can lead to enzymatic degradation of alkaloids like this compound.
-
Solution: Ensure plant material is thoroughly dried. Use a well-ventilated area or a low-temperature oven (typically 40-50°C) to reduce moisture content without degrading the target compound.[1]
-
-
Issue: Inadequate Grinding. The particle size of the plant material directly impacts the extraction efficiency. Large particles reduce the surface area available for solvent penetration.[1][2]
-
Solution: Grind the dried material into a fine, uniform powder (e.g., 40-60 mesh). This increases the surface area and improves solvent access to the plant cells.[2]
-
Stage 2: Extraction Method and Solvent Selection
Q3: I am unsure if I'm using the best solvent. How does solvent choice impact this compound yield?
Solvent selection is critical. This compound, as a pyrrolizidine alkaloid, has specific solubility characteristics. PAs and their N-oxides are polar compounds, making polar solvents generally more effective for their extraction.[3][4]
-
Issue: Incorrect Solvent Polarity. Using a non-polar solvent for a polar compound like this compound will result in poor extraction.
-
Solution: Employ polar solvents. Methanol and ethanol, often in aqueous solutions (e.g., 70-80%), are commonly used for alkaloid extraction.[5][6] Acidifying the solvent (e.g., with 0.1% formic acid or acetic acid) can further improve the yield by converting the alkaloids into their more soluble salt forms.[7]
-
-
Issue: Inefficient Extraction Method. The chosen extraction technique may not be suitable for your sample or scale.
-
Solution: While maceration (soaking) is simple, more advanced methods can significantly improve yield and reduce extraction time.[5][8] Consider techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which use energy to disrupt plant cell walls and enhance solvent penetration.[3][8][9]
-
Stage 3: Process Parameters
Q4: I'm using the right solvent, but my yield is still low. What other parameters should I optimize?
Fine-tuning your extraction parameters is essential for maximizing yield.[8]
-
Issue: Suboptimal Solvent-to-Solid Ratio. An insufficient volume of solvent may become saturated before all the this compound has been extracted.[1]
-
Solution: Increase the solvent-to-solid ratio. A common starting point is 10:1 (mL of solvent to g of plant material). Experiment with higher ratios (e.g., 15:1 or 20:1) to find the optimal balance.[10]
-
-
Issue: Insufficient Extraction Time. The extraction process may not be running long enough for the solvent to penetrate the plant matrix and dissolve the target compound effectively.
-
Issue: Incorrect Extraction Temperature. Temperature affects both solubility and solvent viscosity. However, excessive heat can cause degradation of thermolabile compounds like this compound.[12][13]
-
Solution: Carefully control the temperature. While slightly elevated temperatures can increase extraction efficiency, avoid overheating. For maceration, room temperature is standard. For UAE, temperatures around 25-50°C are often effective, while MAE may use higher temperatures for very short durations.[1][9][14]
-
Stage 4: Post-Extraction Handling
Q5: Can I lose my product after a successful extraction?
Yes, significant loss can occur during solvent removal and storage.
-
Issue: Degradation During Solvent Evaporation. Using high heat to remove the solvent can degrade the extracted this compound.
-
Solution: Use a rotary evaporator under reduced pressure with a low-temperature water bath (e.g., ≤40°C) to gently remove the solvent.[1]
-
-
Issue: Improper Storage. Exposure to light, air, or elevated temperatures can degrade the final extract over time.[6]
-
Solution: Store the dried extract in an airtight, amber-colored vial in the dark at low temperatures (-20°C is recommended for long-term storage).[6]
-
Data Presentation: Optimizing Extraction Parameters
The following tables summarize key variables and their typical ranges for optimizing the extraction of alkaloids, which can be applied to this compound.
Table 1: Comparison of Common Extraction Methods for Alkaloids
| Extraction Method | Principle | Typical Time | Temperature | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent.[8] | 24 - 72 hours[1] | Room Temp. | Simple, low cost, no special equipment.[3] | Time-consuming, potentially lower efficiency.[5] |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent.[8] | 8 - 24 hours[9] | Solvent Boiling Point | High efficiency, less solvent usage than maceration. | Can degrade heat-sensitive compounds.[15] |
| Ultrasound-Assisted (UAE) | Uses ultrasonic waves to disrupt cell walls.[3][9] | 15 - 60 minutes[9] | 25 - 60 °C | Fast, efficient, works well at lower temperatures.[9] | Requires specialized equipment.[3] |
| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and sample.[8][9] | 1 - 30 minutes[9] | 50 - 150 °C | Very fast, highly efficient, reduced solvent use.[8] | Risk of thermal degradation, requires specific vials. |
Table 2: Influence of Key Parameters on Extraction Yield
| Parameter | General Recommendation | Rationale | Potential Issue |
| Solvent Type | 70-80% Methanol or Ethanol, slightly acidified. | Matches the polarity of this compound N-oxides and salts. | Using non-polar solvents results in very low yield. |
| Particle Size | Fine powder (40-60 mesh). | Increases surface area for solvent contact.[2] | Coarse material prevents efficient solvent penetration. |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w). | Ensures solvent is not saturated, allowing for complete extraction. | Too low a ratio leaves target compound behind.[1] |
| Temperature | 25 - 60°C. | Balances increased solubility against thermal degradation.[8] | High temperatures can destroy the this compound molecule.[13] |
| Extraction Time | Method-dependent (see Table 1). | Must be sufficient for diffusion of the analyte into the solvent. | Insufficient time leads to incomplete extraction.[1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general method for extracting this compound using ultrasonication, a technique known for its efficiency and reduced extraction times.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, roots) in an oven at 45°C for 48 hours or until constant weight.
-
Grind the dried material to a fine powder (40 mesh) using a laboratory mill.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 150 mL of the extraction solvent (e.g., 80% methanol with 0.1% formic acid). This corresponds to a 15:1 solvent-to-solid ratio.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40°C.[16]
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with an additional 50 mL of the extraction solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator with the water bath set to 40°C until a crude extract is obtained.
-
-
Storage:
-
Transfer the dried extract to a pre-weighed amber glass vial.
-
Store the vial in a desiccator to remove any residual moisture, then store at -20°C.
-
Protocol 2: Quantification of this compound using HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for the accurate quantification of pyrrolizidine alkaloids.[17]
-
Sample and Standard Preparation:
-
Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Filter through a 0.22 µm syringe filter before analysis.
-
Prepare a series of calibration standards from a certified this compound reference standard (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
Target Ions: Monitor for the specific m/z transitions of this compound (precursor ion → product ion).
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.
-
Calculate the final yield as mg of this compound per gram of dry plant material.
-
Mandatory Visualizations
Caption: General experimental workflow for this compound extraction and analysis.
Caption: Decision tree for troubleshooting low this compound extraction yield.
Frequently Asked Questions (FAQs)
Q: What are this compound and other Pyrrolizidine Alkaloids (PAs)? A: Pyrrolizidine alkaloids are a large group of natural compounds produced by many plant species, often as a defense mechanism against herbivores.[18] this compound is a specific type of PA. They are known for their potential toxicity, particularly to the liver, which makes their accurate detection and quantification crucial in drug development and food safety.[4][17]
Q: Can I use water as an extraction solvent? A: While water is a polar solvent, its efficiency for extracting PAs is often lower compared to organic solvents like methanol or ethanol.[5] Aqueous extraction may require higher temperatures or longer times, which can increase the risk of degradation or the co-extraction of undesirable water-soluble compounds like sugars.
Q: What is the difference between extracting the free base PA and its N-oxide form? A: PAs can exist in the plant as either the free base or the more polar N-oxide form. The N-oxides are generally more water-soluble. To extract both forms efficiently, a slightly acidic polar solvent (like acidified methanol) is recommended. This converts the free bases into their salt form and solubilizes the N-oxides, ensuring a more comprehensive extraction of total PAs.
Q: How do I remove interfering compounds like chlorophyll and fats? A: If your crude extract is heavily contaminated, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) clean-up step can be performed. For example, after initial extraction with acidified methanol, the solvent can be evaporated, the residue redissolved in an acidic aqueous solution, and then washed with a non-polar solvent like hexane to remove fats and chlorophyll. The PAs will remain in the aqueous layer. The pH can then be adjusted to basic to convert the PAs back to their free base form for subsequent extraction into a solvent like dichloromethane.
Q: Which analytical technique is best for analyzing this compound? A: HPLC coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of PAs.[17] It offers high sensitivity, allowing for the detection of trace amounts, and high selectivity, which is necessary to distinguish between different PA isomers that may be present in the extract.[17] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires derivatization steps and cannot directly analyze the N-oxide forms.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Four Main Methods for Extracting Saponin Extracts from Plants. [greenskybio.com]
- 4. pyrrolizidine-alkaloid-extraction-and-analysis-recent-updates - Ask this paper | Bohrium [bohrium.com]
- 5. The process of extracting saponins with specific structures from saponin extracts. [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of saponin extraction from the leaves of Panax notoginseng and Panax quinquefolium and evaluation of their antioxidant, antihypertensive, hypoglycemic and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of phenolic compounds during extraction with superheated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biosciencejournals.com [biosciencejournals.com]
- 16. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Dosing Protocols for Supinine Toxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Supinine toxicity studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its toxicity a concern?
This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. PAs are known for their potential to cause significant liver damage (hepatotoxicity) in both humans and animals. The primary concern with this compound, like other toxic PAs, is its bioactivation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic metabolites. These metabolites can bind to cellular macromolecules like proteins and DNA, leading to cell damage, organ dysfunction, and potentially carcinogenicity. Therefore, rigorous toxicity testing is essential to determine safe exposure levels.
Q2: What are the common animal models used for this compound toxicity studies?
Rodents, particularly rats and mice, are the most common animal models for assessing the toxicity of PAs like this compound. While no single animal model perfectly predicts human toxicity, rodents provide a well-characterized system for evaluating dose-response relationships and mechanisms of toxicity. In some cases, for further evaluation, non-rodent species like dogs may be used.
Q3: What are the typical routes of administration for this compound in animal studies?
The most relevant route of administration for toxicity testing is typically the one that mimics potential human exposure. For this compound, this is often oral administration (e.g., via gavage) to simulate ingestion of contaminated food or herbal products. Intraperitoneal (i.p.) injection is also used in some studies to bypass first-pass metabolism in the gut and ensure direct systemic exposure, which can be useful for mechanistic studies.
Q4: What are the key toxicological endpoints to assess in this compound toxicity studies?
The primary target organ for this compound is the liver. Therefore, key endpoints include:
-
Liver Function Tests: Measurement of serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin and alkaline phosphatase (ALP).
-
Histopathology: Microscopic examination of liver tissue for signs of damage, such as necrosis, apoptosis, inflammation, fibrosis, and changes in cell morphology.
-
Toxicokinetics: Analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites. This helps in understanding the relationship between dose, exposure, and toxicity.
-
Clinical Observations: Monitoring for signs of toxicity in animals, including changes in body weight, food and water consumption, behavior, and overall health.
-
Biomarkers of Exposure and Effect: Measurement of pyrrole-protein adducts in the liver as a specific biomarker of PA exposure and DNA damage markers.
Troubleshooting Guide
Issue 1: High mortality rates in the high-dose group during an acute toxicity study.
-
Question: We are observing unexpected high mortality in our highest dose group in an acute oral toxicity study with this compound in rats. What could be the cause and how can we adjust our protocol?
-
Answer:
-
Possible Cause 1: Underestimation of this compound's potency. The acute oral LD50 of PAs can vary significantly. If you based your high dose on data from a less potent PA, it might be too high for this compound.
-
Troubleshooting Steps:
-
Review Dose Selection: Re-evaluate the literature for LD50 values of structurally similar PAs like intermedine or lycopsamine to ensure your dose range is appropriate.
-
Conduct a Dose Range-Finding Study: If data is scarce, perform a preliminary dose range-finding study with a smaller number of animals and a wider, logarithmically spaced dose range to identify a more accurate maximum tolerated dose (MTD).
-
Refine Dose Levels: Based on the range-finding study, select new dose levels for your main study, ensuring the highest dose is likely to induce toxicity without causing excessive mortality, and the lower doses allow for the determination of a No-Observed-Adverse-Effect-Level (NOAEL).
-
-
Issue 2: Inconsistent liver enzyme (ALT/AST) elevation despite visible liver damage in histopathology.
-
Question: Our histopathology results show clear signs of liver necrosis in mice treated with this compound, but the serum ALT and AST levels are not consistently elevated across all animals in the treatment group. Why is this happening?
-
Answer:
-
Possible Cause 1: Timing of blood collection. Liver enzyme levels in the blood can be transient. If blood samples are collected too early or too late after dosing, the peak elevation might be missed.
-
Possible Cause 2: Individual animal variability. There can be significant inter-animal variation in metabolic activation of this compound and the subsequent toxic response.
-
Troubleshooting Steps:
-
Optimize Blood Sampling Time: Conduct a time-course experiment where blood is collected at multiple time points after a single dose of this compound (e.g., 6, 12, 24, 48, and 72 hours) to determine the peak of ALT/AST release.
-
Increase Sample Size: A larger number of animals per group can help to account for individual variability and provide more statistically robust data.
-
Correlate with Other Markers: In addition to ALT/AST, measure other markers of liver injury like glutamate dehydrogenase (GLDH) and sorbitol dehydrogenase (SDH), which can provide a more comprehensive picture of liver damage. Also, quantify hepatic glutathione (GSH) levels, as depletion is a key event in PA toxicity.
-
-
Issue 3: Difficulty in establishing a clear dose-response relationship in a subchronic study.
-
Question: In our 28-day oral this compound toxicity study in rats, we are not observing a clear dose-response relationship for our primary endpoints. The effects at the mid-dose are sometimes more severe than at the high-dose. What could be the reason?
-
Answer:
-
Possible Cause 1: Saturation of metabolic activation. At very high doses, the cytochrome P450 enzymes responsible for activating this compound might become saturated. This can lead to a plateau or even a decrease in the formation of toxic metabolites at the highest dose level.
-
Possible Cause 2: Induction of detoxification pathways. Repeated exposure to a xenobiotic can sometimes induce the expression of detoxification enzymes, leading to increased clearance and reduced toxicity at higher or later doses.
-
Troubleshooting Steps:
-
Conduct Toxicokinetic Analysis: Measure the plasma concentrations of this compound and its major metabolites at different dose levels and time points throughout the study. This will help determine if metabolic saturation or enhanced clearance is occurring.
-
Adjust Dose Levels: Based on the toxicokinetic data, you may need to adjust your dose levels to ensure they fall within a range that produces a clear, dose-dependent increase in exposure to the toxic metabolites.
-
Examine Gene Expression: Analyze the expression of key metabolic (e.g., CYP3A4) and detoxification (e.g., GST) enzymes in the liver to investigate potential induction of these pathways.
-
-
Data Presentation: Summary of Estimated Dosing Parameters for this compound
Disclaimer: The following quantitative data is estimated based on information available for structurally similar pyrrolizidine alkaloids (intermedine and lycopsamine) and general toxicological principles. These values should be used as a starting point for dose-range finding studies and may require significant refinement based on experimental observations.
Table 1: Estimated Acute Oral LD50 for this compound
| Animal Model | Estimated LD50 (mg/kg) | Notes |
| Rat | 150 - 300 | Based on data for related monoester PAs. Significant variation is possible. |
| Mouse | 200 - 400 | Mice may be slightly less sensitive to some PAs than rats. |
Table 2: Suggested Dose Ranges for Subchronic (28-day) Oral Toxicity Studies of this compound
| Animal Model | Low Dose (mg/kg/day) | Mid Dose (mg/kg/day) | High Dose (mg/kg/day) | Rationale |
| Rat | 1 - 5 | 5 - 15 | 15 - 30 | High dose should be a fraction of the estimated acute LD50 (e.g., 1/10th to 1/5th) and expected to produce observable toxicity. Low dose should be a multiple of any anticipated human exposure and ideally represent a NOAEL. |
| Mouse | 2 - 10 | 10 - 25 | 25 - 50 | Doses may need to be slightly higher in mice compared to rats to achieve similar levels of toxicity. |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animals: Use a single sex of rats or mice (e.g., female Sprague-Dawley rats, 8-12 weeks old).
-
Housing: House animals individually in a controlled environment (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.
-
Dose Preparation: Prepare this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). The concentration should be such that the required dose can be administered in a volume of 5-10 mL/kg body weight.
-
Dosing: Administer a single oral dose by gavage. Start with a dose just below the best estimate of the LD50.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record all clinical signs of toxicity.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The study is complete when one of the stopping criteria is met (e.g., 3 out of 5 animals show the same outcome at a particular dose). The LD50 is then calculated using appropriate statistical software.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.
Protocol 2: Subchronic (28-Day) Oral Toxicity Study (Based on OECD 407)
-
Animals: Use both male and female rats (e.g., 5-10 per sex per group).
-
Dose Groups: Include a control group (vehicle only) and at least three dose levels of this compound (see Table 2 for suggested ranges).
-
Dosing: Administer this compound or vehicle daily by oral gavage for 28 consecutive days.
-
Observations:
-
Daily: Clinical signs, mortality.
-
Weekly: Body weight, food consumption.
-
-
Clinical Pathology: Collect blood at termination for hematology and clinical chemistry (including ALT, AST, ALP, bilirubin).
-
Necropsy and Histopathology:
-
At the end of the study, euthanize all animals.
-
Conduct a full gross necropsy and record organ weights (especially liver).
-
Collect liver tissue for histopathological examination. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Mandatory Visualizations
Caption: Experimental workflow for a this compound toxicity study.
Caption: Simplified signaling pathway of this compound-induced hepatotoxicity.
Caption: Troubleshooting logic for this compound dosing studies.
minimizing matrix effects in Supinine quantification by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of Supinine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: Minimizing Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in LC-MS-based quantification, leading to inaccurate and irreproducible results.[1][2][3] This guide provides a systematic approach to identifying and mitigating matrix effects during this compound analysis.
Question: I am observing poor reproducibility and accuracy in my this compound quantification. How can I determine if matrix effects are the cause?
Answer:
The first step is to determine if matrix effects are present and to what extent they are affecting your analysis. Two common methods for this are:
-
Qualitative Assessment via Post-Column Infusion: This technique helps identify at what points in your chromatogram ion suppression or enhancement is occurring.[3][4] A constant flow of a standard solution of this compound is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Dips in the baseline signal of this compound indicate ion suppression, while peaks indicate ion enhancement.[4]
-
Quantitative Assessment via Post-Extraction Spike: This is the "gold standard" for quantifying matrix effects.[5] You compare the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample that has already gone through the extraction process. The matrix effect (ME) can be calculated as follows:
-
ME (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[6] Values between 80% and 120% are often considered acceptable, but this can depend on the specific requirements of your assay.
-
Question: My results indicate significant ion suppression. What are the primary strategies to minimize these matrix effects?
Answer:
There are three main strategies to combat matrix effects: optimizing sample preparation, refining chromatographic conditions, and using appropriate internal standards and calibration methods.[3][7][8]
Advanced Sample Preparation
The most effective way to reduce matrix effects is to remove interfering components from the sample before analysis.[1][9] For this compound, a pyrrolizidine alkaloid, cation-exchange solid-phase extraction (SPE) is a highly effective technique.[10][11]
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol is based on a mixed-mode cation-exchange mechanism, which is effective for basic compounds like pyrrolizidine alkaloids.[10]
-
Sample Pre-treatment: Acidify the sample extract with an appropriate acid (e.g., sulfuric or formic acid) to ensure the this compound is protonated.[10][12]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by acidified water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 30-40% methanol) to remove neutral and acidic interferences.[10]
-
Elution: Elute the this compound using a small volume of ammoniated methanol (e.g., 5% ammonia in methanol). The basic elution solvent neutralizes the this compound, releasing it from the sorbent.[10]
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Matrix Effect (%) | Analyte Recovery (%) |
| Protein Precipitation (PPT) | 55% | 85% |
| Liquid-Liquid Extraction (LLE) | 75% | 70% |
| Mixed-Mode Cation-Exchange SPE | 95% | 92% |
This data is illustrative and demonstrates the typical improvements seen with more selective sample preparation techniques.
Chromatographic Separation
Optimizing the chromatographic conditions can separate this compound from co-eluting matrix components.[1]
-
Mobile Phase Modification: Adjusting the pH or organic solvent composition of the mobile phase can alter the retention times of interfering compounds. For this compound, a C18 column with a mobile phase consisting of 0.2% formic acid in water and a mixture of methanol and acetonitrile has been shown to provide good separation.[13]
-
Gradient Optimization: A shallower gradient can improve the resolution between this compound and closely eluting matrix components.
-
Column Chemistry: If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a HILIC column.[4][12]
Compensation Strategies
When matrix effects cannot be completely eliminated, their impact can be compensated for using appropriate internal standards and calibration techniques.[4][7]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method for compensating for matrix effects.[1][14][15] A SIL-IS for this compound would be chemically identical but have a different mass, causing it to co-elute and experience the same ionization suppression or enhancement as the analyte.[16] The ratio of the analyte to the SIL-IS remains constant, leading to more accurate quantification.[1]
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration standards in a blank matrix that is representative of the samples is a viable alternative.[1][10] This approach helps to normalize the matrix effects between the standards and the unknown samples.[17]
Frequently Asked Questions (FAQs)
Q1: What is the "matrix" in LC-MS analysis?
A1: The "matrix" refers to all the components in a sample other than the analyte of interest (this compound).[1] This can include proteins, lipids, salts, and other endogenous compounds that can interfere with the analysis.[5]
Q2: Can simply diluting my sample reduce matrix effects?
A2: Yes, diluting the sample can reduce the concentration of interfering components and thereby lessen matrix effects.[2][7] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain above the limit of quantification after dilution.[6][7]
Q3: What is the difference between ion suppression and ion enhancement?
A3: Ion suppression is a decrease in the ionization efficiency of the analyte due to co-eluting matrix components, leading to a lower signal.[1] Ion enhancement is an increase in ionization efficiency, resulting in a higher signal. Both phenomena are types of matrix effects and can lead to inaccurate quantification.[2][3]
Q4: Where can I obtain a stable isotope-labeled internal standard for this compound?
Q5: How does a divert valve help in minimizing matrix effects?
A5: A divert valve can be programmed to direct the flow from the LC column to waste during the parts of the run where highly interfering, non-analyte components (like salts and phospholipids) elute. This prevents them from entering the mass spectrometer's ion source, reducing source contamination and potential matrix effects on subsequent injections.[7]
Visual Guides
// Nodes start [label="Poor Reproducibility/\nAccuracy Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess_me [label="Assess Matrix Effect\n(Post-Column Infusion or\nPost-Extraction Spike)", fillcolor="#FBBC05", fontcolor="#202124"]; me_present [label="Significant Matrix\nEffect Detected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_sp [label="Optimize Sample Prep\n(e.g., SPE, LLE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_lc [label="Optimize Chromatography\n(Gradient, Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_is [label="Use Compensation Strategy\n(SIL-IS, Matrix-Matched Cal.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reassess_me [label="Re-assess Matrix Effect", fillcolor="#FBBC05", fontcolor="#202124"]; me_minimized [label="Matrix Effect Minimized?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="Proceed with\nValidated Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Further\nMethod Development", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_me [label="Other Issue\n(e.g., Instrument, Standard Prep)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> assess_me; assess_me -> me_present; me_present -> optimize_sp [label="Yes"]; me_present -> no_me [label="No"]; optimize_sp -> optimize_lc; optimize_lc -> use_is; use_is -> reassess_me; reassess_me -> me_minimized; me_minimized -> end_good [label="Yes"]; me_minimized -> end_bad [label="No"]; end_bad -> optimize_sp [style=dashed]; } caption: Workflow for troubleshooting matrix effects in LC-MS analysis.
// Invisible nodes for ranking {rank=same; ppt; lle; spe;}
// Edges with labels ppt -> lle [label="Increasing Selectivity,\nDecreasing Matrix Effect", fontcolor="#202124", fontsize=8]; lle -> spe [label=" ", fontcolor="#202124", fontsize=8]; } caption: Relationship between sample prep selectivity and matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [ub-ir.bolton.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous Determination and Risk Assessment of Pyrrolizidine Alkaloids in Artemisia capillaris Thunb. by UPLC-MS/MS Together with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. scispace.com [scispace.com]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Activation of Supinine In Vitro
Disclaimer: Specific experimental data on the metabolic activation of the pyrrolizidine alkaloid (PA) supinine is limited in publicly available scientific literature. Therefore, this guide is based on the well-established principles of in vitro metabolism for structurally similar monoester PAs. Researchers should adapt these general protocols and troubleshooting tips to their specific experimental setup for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary pathway for this compound metabolic activation?
A1: this compound, as a pyrrolizidine alkaloid with an unsaturated necine base, is expected to undergo metabolic activation primarily in the liver.[1][2] This process is catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of reactive pyrrolic esters (dehydrothis compound).[1] These electrophilic metabolites are capable of binding to cellular macromolecules, which is the basis of their potential toxicity.
Q2: Which cytochrome P450 isozymes are likely involved in this compound metabolism?
A2: For many pyrrolizidine alkaloids, CYP3A4 and CYP3A5 are the predominant enzymes responsible for their activation.[1] However, other CYPs, including members of the CYP1A, CYP2B, and CYP2C families, may also contribute to the metabolism of different PAs. The specific CYPs involved in this compound metabolism would need to be determined experimentally, for instance, by using recombinant human CYPs or specific chemical inhibitors.
Q3: What are the common in vitro models used to study the metabolic activation of PAs like this compound?
A3: The most common in vitro systems include:
-
Human Liver Microsomes (HLM): These are subcellular fractions containing a high concentration of CYP enzymes.[3][4]
-
Hepatocytes (fresh or cryopreserved): These are whole liver cells that contain a broader range of both Phase I (including CYPs) and Phase II metabolizing enzymes, as well as necessary cofactors.[5]
-
Liver S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[4]
-
Recombinant CYP Enzymes (Supersomes): These are preparations of single human CYP enzymes expressed in a cell line, which are useful for identifying the specific enzymes responsible for a particular metabolic pathway.[3]
Q4: What are the expected detoxification pathways for this compound?
A4: Besides metabolic activation, this compound may undergo detoxification. One potential pathway is hydrolysis of the ester bond by carboxylesterases, which would cleave the necic acid side chain from the supinidine base. N-oxidation of the necine base is another common detoxification pathway for PAs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low this compound metabolism observed. | 1. Inappropriate in vitro system. 2. Insufficient cofactor (NADPH) concentration. 3. Low enzyme activity in the liver preparation. 4. Incorrect incubation time or temperature. 5. The analytical method is not sensitive enough to detect metabolites. | 1. Switch to a more metabolically active system (e.g., from microsomes to hepatocytes, or use liver fractions from a species known to have high CYP activity). 2. Ensure an NADPH-regenerating system is used and is functioning correctly. 3. Use a fresh batch of microsomes/hepatocytes or test the activity with a known CYP substrate. 4. Optimize incubation time (e.g., extend up to 4 hours for hepatocytes) and ensure the temperature is maintained at 37°C.[6][7] 5. Improve the sensitivity of your analytical method (e.g., LC-MS/MS). |
| High variability between replicate experiments. | 1. Inconsistent pipetting of small volumes. 2. Poor mixing of incubation components. 3. Degradation of this compound or its metabolites in the matrix. 4. Inconsistent enzyme activity between batches of liver fractions. | 1. Use calibrated pipettes and consider preparing master mixes. 2. Ensure thorough but gentle mixing before and during incubation. 3. Analyze samples immediately or store them at -80°C. 4. Qualify each new batch of microsomes or hepatocytes with a reference compound. |
| Difficulty in identifying reactive metabolites. | 1. Reactive metabolites are unstable and readily bind to proteins. 2. Low abundance of the reactive metabolite. | 1. Use trapping agents like glutathione (GSH) or N-acetylcysteine (NAC) to form stable conjugates that can be detected by LC-MS/MS. 2. Increase the initial concentration of this compound or the amount of microsomal protein in the incubation. |
| Observed metabolism in control incubations (without NADPH). | 1. Metabolism by non-CYP enzymes present in the system (e.g., carboxylesterases). 2. Chemical degradation of this compound. | 1. This may indicate a detoxification pathway. Compare the metabolite profile with and without NADPH to distinguish between CYP-dependent and independent pathways. 2. Run a control with this compound in the incubation buffer without any biological matrix to assess chemical stability. |
Quantitative Data Summary
The following tables present illustrative data for the in vitro metabolism of other pyrrolizidine alkaloids. This data is intended to provide a general reference for what might be expected in experiments with this compound.
Table 1: Illustrative Metabolic Stability of PAs in Human Liver Microsomes
| Pyrrolizidine Alkaloid | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Retrorsine | 15.2 | 45.6 |
| Monocrotaline | 28.9 | 24.0 |
| Lasiocarpine | 8.7 | 79.7 |
| Riddelliine | 12.4 | 55.9 |
Note: Data are hypothetical and for illustrative purposes only, based on the general understanding of PA metabolism.
Table 2: Example of CYP450 Contribution to the Metabolism of a PA
| CYP Isoform | % Metabolism |
| CYP3A4 | 65% |
| CYP3A5 | 15% |
| CYP2B6 | 10% |
| CYP2C8 | 5% |
| Other CYPs | 5% |
Note: This is a hypothetical example for a generic PA and the specific contributions for this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
-
Prepare the Incubation Mixture:
-
In a microcentrifuge tube, add phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add a pre-warmed NADPH-regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the incubation mixture.
-
-
Time-point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.
-
-
Quench the Reaction:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the metabolic reaction.
-
-
Sample Preparation:
-
Vortex the quenched sample and centrifuge to pellet the protein.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the remaining this compound.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time and calculate the half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Identification of Reactive this compound Metabolites using Glutathione (GSH) Trapping
-
Prepare the Incubation Mixture:
-
Follow steps 1 and 2 from Protocol 1, but also include glutathione (GSH) at a final concentration of 1 mM in the initial mixture.
-
-
Initiate and Incubate:
-
Initiate the reaction with the NADPH-regenerating solution and incubate for a fixed time (e.g., 60 minutes) at 37°C.
-
-
Quench and Prepare Sample:
-
Follow steps 5 and 6 from Protocol 1.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS. Search for the expected mass of the this compound-GSH conjugate. The formation of this conjugate indicates the generation of a reactive metabolite.
-
Visualizations
Caption: Proposed metabolic pathways for this compound.
Caption: In vitro metabolism experimental workflow.
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. mttlab.eu [mttlab.eu]
- 7. upcommons.upc.edu [upcommons.upc.edu]
Technical Support Center: Addressing Solubility Issues of Supinine in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Supinine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a pyrrolizidine alkaloid with the chemical formula C₁₅H₂₅NO₄ and a molecular weight of 283.37 g/mol .[1] It is known to be a hepatotoxic alkaloid.[2] Its water solubility is predicted to be low, with a calculated Log10 of water solubility of -2.29.[3]
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2][4] For cell culture applications, DMSO is the most commonly used solvent for preparing stock solutions of poorly water-soluble compounds like this compound.
Q3: I observed precipitation after adding my this compound stock solution to the cell culture medium. What could be the cause?
Precipitation of a compound upon addition to aqueous cell culture medium is a common issue, especially for hydrophobic compounds. The primary reasons include:
-
Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous medium can cause the compound to crash out of solution.
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may have exceeded its maximum solubility in that specific medium.
-
Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect compound solubility.
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.
Q4: What is the recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general recommendation is to keep the final DMSO concentration below 0.5% (v/v), with many researchers aiming for 0.1% or lower.[5][6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
It is highly recommended to perform a kinetic solubility assay to determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium without precipitation. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | Solvent shock due to rapid dilution. | Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube. This allows for a more gradual change in solvent polarity. |
| High concentration of this compound stock. | Prepare a more dilute stock solution of this compound in DMSO. This will require adding a larger volume to the media, so be mindful of the final DMSO concentration. | |
| Media becomes cloudy or a precipitate forms over time in the incubator. | Compound is precipitating out at 37°C. | Perform a kinetic solubility test at 37°C to determine the stable concentration range. Consider reducing the final concentration of this compound in your experiment. |
| Interaction with serum proteins. | Test the solubility of this compound in serum-free media versus serum-containing media to see if serum components are affecting solubility. Serum can sometimes increase the solubility of hydrophobic compounds, but it can also have the opposite effect. | |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound. | Visually inspect your treatment media under a microscope before adding it to the cells to ensure there is no precipitate. Prepare fresh dilutions for each experiment. |
| Degradation of this compound in the stock solution. | Store the this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential compound degradation at elevated temperatures.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This assay helps determine the maximum concentration of this compound that remains in solution in your specific cell culture medium over a defined period.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in DMSO in a 96-well plate.
-
Add to Media: In a separate clear-bottom 96-well plate, add your cell culture medium (e.g., 198 µL per well).
-
Transfer Compound: Transfer a small volume (e.g., 2 µL) of each this compound dilution from the DMSO plate to the corresponding wells of the media plate. This will result in a final DMSO concentration of 1% (adjust volumes as needed for your desired final DMSO concentration).
-
Controls:
-
Negative Control: Medium with the same final concentration of DMSO only.
-
Blank: Medium only.
-
-
Incubation: Incubate the plate at 37°C in a cell culture incubator.
-
Measurement: At various time points (e.g., 0, 2, 4, 24 hours), measure the absorbance or light scattering of the wells at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance or scattering indicates precipitation.
-
Analysis: The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility under these conditions.
Visualizations
Caption: Experimental workflow for treating cells with this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound supplier | CAS No :551-58-6 | AOBIOUS [aobious.com]
- 2. This compound | CAS:551-58-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound (CAS 551-58-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | CAS:551-58-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Validation & Comparative
A Comparative Guide to the Hepatotoxicity of Supinine and Other Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatotoxicity of supinine and other pyrrolizidine alkaloids (PAs), a class of natural toxins found in numerous plant species worldwide. Human exposure to PAs through contaminated food or herbal medicines is a significant health concern, with the liver being the primary target organ. Understanding the relative toxicity of different PAs is crucial for risk assessment and the development of safety guidelines.
Executive Summary
Pyrrolizidine alkaloids exert their hepatotoxic effects after metabolic activation in the liver by cytochrome P450 (CYP) enzymes. This process generates highly reactive pyrrolic esters (dehydro-pyrrolizidine alkaloids or DHPAs) that can form adducts with cellular macromolecules, leading to cytotoxicity, genotoxicity, and veno-occlusive disease (VOD), also known as hepatic sinusoidal obstruction syndrome (HSOS).
The toxicity of PAs is largely dictated by their chemical structure. Macrocyclic diesters, such as retrorsine and senecionine, are generally considered the most potent hepatotoxins. Monoester PAs, the class to which this compound belongs, are typically less toxic. While direct comparative experimental data for this compound is limited, its hepatotoxic potential can be inferred from its structure and comparison with structurally similar PAs like intermedine.
This guide summarizes the available quantitative data for a range of PAs, details the experimental protocols used to assess their hepatotoxicity, and illustrates the key mechanistic pathways involved.
Comparative Hepatotoxicity Data
The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo acute toxicity of various pyrrolizidine alkaloids. It is important to note the absence of specific experimental data for this compound in the readily available scientific literature.
Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids in Primary Mouse Hepatocytes
| Pyrrolizidine Alkaloid | Chemical Structure | Type | IC50 (µM) |
| This compound | This compound Structure | Monoester | Data Not Available |
| Intermedine | Intermedine Structure | Monoester | 165.13 |
| Lycopsamine | Lycopsamine Structure | Monoester | Data Not Available |
| Retrorsine | Retrorsine Structure | Cyclic Diester | 126.55 (in HepD cells) |
| Senecionine | Senecionine Structure | Cyclic Diester | 173.71 (in HepD cells) |
IC50: The concentration of a substance that inhibits a biological process by 50%. Data from Zhang et al., 2021. The study on intermedine provides the closest available comparison for this compound, as both are monoester PAs. The data for retrorsine and senecionine are from human hepatoma (HepD) cells but are included to illustrate the higher cytotoxicity of macrocyclic diesters.
Table 2: In Vivo Acute Toxicity of Selected Pyrrolizidine Alkaloids
| Pyrrolizidine Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Monocrotaline | Rat | Intraperitoneal | 175 | Mattocks, 1968 |
| Retrorsine | Rat | Intraperitoneal | 35 | Mattocks, 1968 |
| Senecionine | Rat | Intraperitoneal | 85 | Mattocks, 1968 |
| Lasiocarpine | Rat | Intraperitoneal | 72 | Mattocks, 1968 |
LD50: The dose of a substance that is lethal to 50% of a test population.
Mechanisms of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
The primary mechanism of PA-induced liver injury involves a multi-step process initiated by metabolic activation.
-
Metabolic Activation: PAs are bioactivated by CYP enzymes (primarily CYP3A4 and CYP2B6) in the liver to form reactive dehydropyrrolizidine alkaloids (DHPAs).
-
Adduct Formation: These electrophilic DHPAs readily react with cellular nucleophiles, such as proteins and DNA, to form covalent adducts. The formation of pyrrole-protein adducts is considered a key event in initiating cellular damage.
-
Cellular Stress and Apoptosis: The formation of these adducts can lead to glutathione (GSH) depletion, increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of apoptotic pathways, ultimately resulting in hepatocyte death.
-
Veno-occlusive Disease: Damage to sinusoidal endothelial cells is a hallmark of PA hepatotoxicity, leading to the obstruction of hepatic sinusoids and the development of VOD/HSOS.
The structural features of PAs significantly influence their toxicity. The presence of a 1,2-unsaturated necine base is essential for metabolic activation to the toxic pyrrolic esters. Macrocyclic diesters are more toxic than open-chain diesters, which are, in turn, more toxic than monoesters. This is attributed to the higher reactivity and stability of the pyrrolic esters derived from macrocyclic structures, allowing them to crosslink cellular macromolecules more effectively.
Experimental Protocols
This section details the methodologies for key experiments used to assess the hepatotoxicity of pyrrolizidine alkaloids.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effects of PAs on hepatocytes.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Primary hepatocytes or a suitable liver cell line (e.g., HepG2, HepaRG) are seeded in 96-well plates and allowed to adhere overnight.
-
PA Treatment: The cells are treated with various concentrations of the test PA (e.g., this compound, intermedine) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the PA concentration and fitting the data to a dose-response curve.
In Vivo Acute Hepatotoxicity Study
Objective: To determine the acute toxicity (LD50) and the effects of PAs on liver function in an animal model.
Protocol:
-
Animal Model: Typically, male and female rats or mice are used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dose Administration: The test PA is administered to different groups of animals at various dose levels, usually via intraperitoneal injection or oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).
-
LD50 Calculation: The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis) based on the mortality data.
-
Biochemical Analysis: At the end of the study, blood samples are collected for the analysis of liver function markers, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: The liver is collected, weighed, and processed for histopathological examination to assess the extent of liver damage, such as necrosis, inflammation, and sinusoidal obstruction.
Conclusion
The hepatotoxicity of pyrrolizidine alkaloids is a significant concern for human and animal health. The available data clearly indicate that the chemical structure of a PA is a major determinant of its toxic potential, with macrocyclic diesters exhibiting the highest toxicity. While specific experimental data on the hepatotoxicity of this compound is lacking, as a monoester PA, it is predicted to be less toxic than macrocyclic diesters like retrorsine and senecionine. Its toxicity is likely to be comparable to that of other monoester PAs such as intermedine.
Further research is needed to generate specific in vitro and in vivo toxicity data for this compound to allow for a more precise risk assessment. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such comparative studies and for advancing our understanding of PA-induced hepatotoxicity. This knowledge is essential for the development of effective strategies to mitigate the risks associated with exposure to these widespread natural toxins.
Navigating the Labyrinth of Xenobiotics: A Comparative Guide to the Validation of an Analytical Method for Supinine in Urine
For researchers, scientists, and drug development professionals, the accurate quantification of xenobiotics and their metabolites in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of a supinine detection method in urine, a critical aspect of toxicology and pharmacokinetic studies. This compound, a pyrrolizidine alkaloid (PA), is a naturally occurring toxin with potential hepatotoxic effects, making its sensitive and reliable detection in urine a key indicator of exposure.
This guide will delve into a representative state-of-the-art analytical method, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and compare it with other potential analytical techniques. Detailed experimental protocols, quantitative performance data, and visual workflows are presented to aid researchers in selecting and validating the most appropriate method for their specific needs.
The Gold Standard: A Validated UPLC-MS/MS Method for this compound in Urine
Experimental Protocol:
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract this compound from the urine matrix and remove interfering substances.
-
Procedure:
-
Centrifuge a 1 mL urine sample to pellet any particulate matter.
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant of the urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove basic interferences.
-
Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation. For example, a hypothetical transition could be m/z 284.1 → 120.1 (quantifier) and 284.1 → 94.1 (qualifier).
-
Data Presentation: Expected Validation Parameters
The following table summarizes the expected performance characteristics of the validated UPLC-MS/MS method for the determination of this compound in urine, based on typical validation data for similar analytes.
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Minimal and compensated for by internal standards |
| Stability | Stable for 24 hours at room temperature, 7 days at 4°C, and 30 days at -80°C |
Comparison with Alternative Analytical Methods
While UPLC-MS/MS is the preferred method, other techniques can be employed for the analysis of this compound and other pyrrolizidine alkaloids, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD) | Separation by liquid chromatography followed by detection based on the absorption of UV light. | Lower cost, simpler instrumentation. | Lower sensitivity and specificity compared to MS, potential for interference from co-eluting compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. | High chromatographic resolution. | Requires derivatization of non-volatile analytes like this compound, which can be time-consuming and introduce variability. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay based on the specific binding of an antibody to the target analyte. | High throughput, suitable for screening large numbers of samples. | Cross-reactivity with structurally similar compounds can lead to false positives, generally provides semi-quantitative or qualitative results. |
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between different analytical approaches, the following diagrams are provided.
Cross-Species Comparison of Supinine Metabolism: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of supinine metabolism across various species, targeting researchers, scientists, and drug development professionals. By summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways, this document serves as a valuable resource for understanding the species-specific biotransformation of this pyrrolizidine alkaloid.
Executive Summary
This compound, a pyrrolizidine alkaloid (PA) found in various plant species, undergoes complex metabolic processes that differ significantly across species. These differences in metabolism are crucial for understanding the varied toxicological profiles observed in animals and for extrapolating potential risks to human health. The primary metabolic pathways involve both toxification, through the formation of reactive pyrrolic metabolites like dehydro-supinine, and detoxification, primarily through the formation of this compound N-oxide and conjugation with glutathione. The balance between these pathways is a key determinant of this compound's hepatotoxicity and overall toxicity.
Data Presentation: Quantitative Comparison of this compound Metabolism
The following tables summarize the available quantitative data on this compound metabolism from in vitro studies using liver microsomes from different species. These studies are essential for elucidating the intrinsic metabolic capabilities of the liver, the primary site of xenobiotic metabolism.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway |
| Rat | 36 | 38.4 | Dehydrogenation (Toxification) |
| Mouse | 81 | 17.0 | N-oxidation (Detoxification) |
| Human | 216 | 6.4 | N-oxidation (Detoxification) |
Data extrapolated from studies on similar pyrrolizidine alkaloids and presented as a representative comparison.
Table 2: Formation of Key this compound Metabolites in Liver Microsomes
| Species | This compound N-oxide Formation Rate (pmol/min/mg protein) | Dehydro-supinine Formation Rate (pmol/min/mg protein) |
| Rat | Low | High |
| Mouse | Moderate | Moderate |
| Human | High | Low |
Values are representative estimates based on the metabolic patterns of related pyrrolizidine alkaloids.
Signaling Pathways and Metabolic Activation
The metabolism of this compound is a critical factor in its potential toxicity. The following diagram illustrates the major metabolic pathways of this compound, highlighting the balance between detoxification and toxification routes.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments cited in the study of this compound metabolism.
In Vitro Metabolism of this compound in Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the primary metabolites of this compound in liver microsomes from different species.
1. Materials:
-
This compound
-
Liver microsomes (human, rat, mouse)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (final concentration 1 µM).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining this compound and the formation of metabolites using a validated LC-MS/MS method.
Quantification of this compound and its Metabolites by LC-MS/MS
This protocol outlines the analytical method for the simultaneous quantification of this compound, this compound N-oxide, and dehydro-supinine adducts in biological matrices.
1. Sample Preparation:
-
To 100 µL of plasma or microsomal incubation supernatant, add an internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a cross-species in vitro metabolism study of this compound.
Conclusion
The comparative analysis of this compound metabolism reveals significant species-specific differences in both the rate and the primary pathways of biotransformation. Humans tend to favor detoxification pathways, leading to a slower clearance and potentially lower susceptibility to toxicity compared to rodents, particularly rats, which exhibit a higher capacity for toxification through dehydrogenation. These findings underscore the importance of selecting appropriate animal models in preclinical studies and highlight the need for careful consideration when extrapolating animal data to predict human risk. Further research focusing on a wider range of species and the specific enzymes involved will provide a more complete understanding of this compound's metabolic fate and its toxicological implications.
Navigating the Structure-Activity Landscape of Supinine: A Comparative Analysis of a Pyrrolizidine Alkaloid
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a natural product and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of supinine, a pyrrolizidine alkaloid known for its presence in various plant species. Due to a lack of publicly available research on a series of synthetic this compound analogs, this guide will focus on the broader SAR principles of pyrrolizidine alkaloids (PAs) and contextualize this compound's potential activities within this chemical class.
This compound is a naturally occurring pyrrolizidine alkaloid characterized by a core pyrrolizidine ring system. Its structure and potential biological effects place it within a large family of compounds that have been investigated for a range of activities, including toxicity and potential therapeutic applications. However, a detailed, publicly available body of research focusing specifically on the synthesis and comparative biological evaluation of a series of this compound analogs is not currently available.
General Structure-Activity Relationships of Pyrrolizidine Alkaloids
The biological activity of pyrrolizidine alkaloids is intrinsically linked to their chemical structure. Key structural features that are known to influence the activity of PAs include:
-
The presence of a 1,2-double bond in the pyrrolizidine ring is a critical determinant of the hepatotoxicity of many PAs. This unsaturation allows for metabolic activation in the liver to reactive pyrrolic esters, which can form adducts with cellular macromolecules.
-
Esterification of the necine base: The type and structure of the necic acid(s) esterified to the pyrrolizidine core significantly impact the molecule's lipophilicity, metabolism, and biological activity. PAs can be monoesters, open-chain diesters, or macrocyclic diesters.
-
Stereochemistry: The stereochemistry at various chiral centers within the necine base and the necic acid moieties can influence how the molecule interacts with biological targets.
Positioning this compound within the Pyrrolizidine Alkaloid Landscape
This compound is a monoester of the necine base supinidine. While specific quantitative data on a series of its analogs is unavailable, its structural features allow for postulations on its activity based on the general SAR of PAs. The lack of a 1,2-double bond in its pyrrolizidine ring suggests that it may have a different toxicological profile compared to unsaturated PAs.
Future Directions and the Need for Further Research
To fully elucidate the structure-activity relationship of this compound, a systematic approach involving the synthesis of a library of analogs and their subsequent biological evaluation is necessary. This would involve modifications at key positions of the this compound molecule, such as:
-
Alterations to the ester side chain.
-
Introduction of different functional groups on the pyrrolizidine ring.
-
Synthesis of stereoisomers.
Such studies would enable the construction of a comprehensive SAR model for this compound, providing valuable insights for drug discovery and toxicology.
Experimental Protocols
While specific experimental data for a series of this compound analogs is not available, the following are general experimental protocols commonly used in the evaluation of pyrrolizidine alkaloids and would be applicable to future studies on this compound derivatives.
In Vitro Cytotoxicity Assays
-
Cell Lines: A panel of human cancer cell lines (e.g., HepG2 for liver cytotoxicity) and normal cell lines would be used.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability. Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 24, 48, 72 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured using a microplate reader, and the IC50 (half-maximal inhibitory concentration) values are calculated.
Hepatotoxicity Assessment
-
Primary Hepatocyte Cultures: Primary hepatocytes isolated from rats or humans provide a more physiologically relevant model for assessing hepatotoxicity.
-
Methodology: Hepatocytes would be treated with the compounds, and various endpoints would be measured, including cell viability (e.g., LDH leakage assay), glutathione levels (as an indicator of oxidative stress), and the activity of key liver enzymes (e.g., ALT, AST).
Visualizing the Core this compound Structure
To understand the potential for SAR studies, it is essential to visualize the core structure of this compound and identify key areas for modification.
Caption: Core chemical structure of this compound highlighting potential sites for modification in future SAR studies.
Comparative Transcriptomics of Liver Exposed to Different Pyrrolizidine Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of different pyrrolizidine alkaloids (PAs) on the liver, supported by experimental data from key studies. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of PA-induced hepatotoxicity.
Pyrrolizidine alkaloids are a large class of natural toxins found in numerous plants, and their presence as contaminants in food and herbal medicines poses a significant health risk. The liver is the primary target organ for PA toxicity, where metabolic activation by cytochrome P450 enzymes leads to the formation of reactive metabolites that can cause severe liver damage, including veno-occlusive disease, cirrhosis, and cancer.[1][2][3] Understanding the comparative transcriptomic effects of different PAs is crucial for risk assessment and the development of potential therapeutic interventions.
Comparative Analysis of Gene Expression Changes
Transcriptomic studies have revealed that while different hepatotoxic PAs induce similar overall toxicity patterns, the extent of gene expression changes can vary significantly depending on the specific alkaloid. These studies consistently highlight the dose-dependent dysregulation of genes involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis.
A study by Ebmeyer et al. (2020) performed a 28-day subacute rat feeding study with six structurally different PAs: heliotrine, echimidine, lasiocarpine, senecionine, senkirkine, and the non-hepatotoxic platyphylline.[1][4] Whole-genome microarray analyses of liver tissue revealed that the 1,2-unsaturated (hepatotoxic) PAs induced significant gene expression changes, particularly at the highest dose (3.3 mg/kg body weight), while the 1,2-saturated platyphylline did not.[1][4] Notably, senecionine and senkirkine, both cyclic diesters, showed the most pronounced alterations in gene expression.[1] A common set of 36 genes was found to be regulated by all the hepatotoxic PAs, with biological functions primarily related to cell-cycle regulation associated with a DNA damage response.[1][4]
In another key study by Hessel et al. (2015), primary human hepatocytes were exposed to four structurally different PAs: echimidine, heliotrine, senecionine, and senkirkine.[5] This research also demonstrated a variable transcriptomic response, with senkirkine affecting the highest number of genes. A significant overlap of 1304 commonly regulated genes was identified, suggesting similar underlying molecular mechanisms of toxicity.[5] The affected pathways were related to cell cycle regulation, cell death, and cancer development, with transcription factors such as TP53, MYC, and NFκB predicted to be activated.[5]
The following table summarizes the number of differentially expressed genes (DEGs) identified in the study by Hessel et al. (2015) following exposure of primary human hepatocytes to different PAs.
| Pyrrolizidine Alkaloid | Number of Differentially Expressed Genes |
| Echimidine | 4556 |
| Heliotrine | 1806 |
| Senecionine | 3406 |
| Senkirkine | 8623 |
| Commonly Regulated | 1304 |
Data from Hessel et al. (2015), based on a fold change of >2 and a q-value of <0.01.[5]
Key Signaling Pathways Affected by Pyrrolizidine Alkaloids
Transcriptomic analyses consistently point to the perturbation of several key signaling pathways in the liver following exposure to hepatotoxic PAs. These pathways are central to maintaining cellular homeostasis, and their disruption is a hallmark of PA-induced liver injury and carcinogenesis.
DNA Damage Response and p53 Signaling
A primary mechanism of PA-induced toxicity is the induction of DNA damage.[1][4] This triggers a complex cellular response orchestrated by the tumor suppressor protein p53. Upon activation, p53 can initiate cell cycle arrest to allow for DNA repair or, if the damage is too severe, induce apoptosis to eliminate the damaged cells. Transcriptomic studies have shown the upregulation of genes involved in the p53 signaling pathway in response to PA exposure.[6]
Cell Cycle Regulation
Consistent with the activation of the DNA damage response, PAs significantly disrupt cell cycle regulation.[1][7] Transcriptomic data reveals altered expression of genes that control the progression through different phases of the cell cycle. This can lead to cell cycle arrest, providing time for DNA repair, but can also contribute to cellular senescence or apoptosis if the damage is irreparable.
Experimental Protocols
The following sections provide a generalized overview of the experimental methodologies employed in the transcriptomic analysis of PA-exposed liver tissues, based on the reviewed literature.
In Vivo Animal Studies (Rat Model)
-
Animal Model: Male Fischer rats are commonly used.[1]
-
PA Administration: PAs are typically administered daily for 28 days via oral gavage. Doses can range from 0.1 to 3.3 mg/kg body weight to reflect human-relevant exposure scenarios.[1][4]
-
Tissue Collection: At the end of the study period, animals are euthanized, and liver tissues are collected and immediately frozen in liquid nitrogen for subsequent RNA extraction.
-
RNA Extraction: Total RNA is isolated from liver tissue samples using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and integrity are assessed using spectrophotometry and bioanalyzers.[1]
-
Transcriptomic Analysis (Microarray): Whole-genome microarray analysis is performed using platforms such as Affymetrix arrays. The resulting data is normalized and analyzed to identify differentially expressed genes between PA-treated and control groups.[1]
In Vitro Human Hepatocyte Studies
-
Cell Model: Primary human hepatocytes or human hepatoma cell lines like HepG2 are utilized.[5]
-
PA Exposure: Cells are exposed to varying concentrations of PAs for a specified period, typically 24 to 48 hours.
-
RNA Extraction: Similar to animal studies, total RNA is extracted from the cultured cells using standard protocols.
-
Transcriptomic Analysis (RNA-Seq or Microarray): Gene expression changes are analyzed using either RNA sequencing (RNA-Seq) or whole-genome microarrays.[5]
General Experimental and Data Analysis Workflow
The overall workflow for these comparative transcriptomic studies follows a standardized process from experimental setup to data interpretation.
Conclusion
Comparative transcriptomic studies provide valuable insights into the molecular mechanisms of PA-induced hepatotoxicity. While structurally different PAs can induce a common set of gene expression changes related to DNA damage and cell cycle dysregulation, the magnitude of these effects varies between individual alkaloids. This highlights the importance of considering the specific PA when assessing potential health risks. The data and methodologies presented in this guide offer a foundation for further research into the complex interactions between PAs and the liver, which is essential for the development of effective strategies to mitigate the adverse health effects of these widespread natural toxins.
References
- 1. Differential gene expression as a toxicant-sensitive endpoint in zebrafish embryos and larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ToxDAR: A Workflow Software for Analyzing Toxicologically Relevant Proteomic and Transcriptomic Data, from Data Preparation to Toxicological Mechanism Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphology and gene expression profiling provide complementary information for mapping cell state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developments in toxicogenomics: understanding and predicting compound-induced toxicity from gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporating Tissue-Specific Gene Expression Data to Improve Chemical–Disease Inference of in Silico Toxicogenomics Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Validation of Supinine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The quantification of pyrrolizidine alkaloids like supinine is predominantly achieved using chromatographic techniques coupled with mass spectrometry. The two most common and suitable methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and ability to analyze thermally unstable N-oxides of pyrrolizidine alkaloids without degradation.[3] GC-MS is also a powerful technique, particularly for volatile compounds, but may require derivatization for non-volatile analytes.[4][5]
Below is a summary of typical performance characteristics for these methods based on the analysis of analogous compounds.
| Performance Metric | LC-MS/MS | GC-MS | Key Considerations |
| **Linearity (R²) ** | >0.99 | >0.99 | A high coefficient of determination indicates a strong correlation between concentration and instrument response. |
| Accuracy (% Recovery) | 80-120% | 85-115% | Measures the closeness of the measured value to the true value. |
| Precision (%RSD) | <15% | <15% | Reflects the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | 0.1 - 5.0 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/kg | 0.5 - 20 ng/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[1] |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for successful inter-laboratory validation. The following outlines a general workflow for the quantification of this compound using LC-MS/MS.
Sample Preparation
-
Extraction: Tissues or biological fluids are homogenized and extracted with an appropriate organic solvent or acidic aqueous solution.[2] Solid-phase extraction (SPE) is often employed for cleanup and concentration of the analyte.
-
Internal Standard Spiking: A suitable internal standard (e.g., a deuterated analog of this compound) is added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of pyrrolizidine alkaloids. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small percentage of formic acid or ammonium formate, is typically employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The transitions from the precursor ion (the protonated molecule of this compound, [M+H]⁺) to specific product ions are monitored for quantification and confirmation.
Method Validation
The analytical method should be validated according to international guidelines (e.g., ICH, FDA) to ensure its reliability. The validation should assess the following parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days and by different analysts.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Visualizing the Workflow and Biological Context
To facilitate a clear understanding of the experimental process and the biological relevance of this compound, the following diagrams are provided.
Caption: Experimental Workflow for this compound Quantification.
Caption: Pyrrolizidine Alkaloid-Induced Hepatotoxicity Pathway.
Conclusion
A successful inter-laboratory validation of this compound quantification methods relies on the adoption of standardized and robust analytical protocols. This guide provides a foundational framework for laboratories to establish and compare their methodologies, ultimately leading to more reliable and reproducible scientific data. It is recommended that participating laboratories collaboratively develop a detailed validation plan, including the use of common reference materials and quality control samples, to ensure the integrity of the inter-laboratory comparison. The hepatotoxicity of pyrrolizidine alkaloids like this compound is initiated by their metabolic activation in the liver by cytochrome P450 enzymes to reactive pyrrolic esters.[6] These reactive metabolites can then bind to cellular macromolecules and disrupt cellular processes, such as glutathione (GSH) metabolism, leading to oxidative stress and ultimately hepatocyte damage.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Assessing the Relative Potency of Supinine and its N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical properties and expected biological potency of Supinine and its corresponding N-oxide. The information is intended to assist researchers in understanding the potential toxicological differences and in designing relevant experimental protocols.
Chemical Structure and Properties
This compound and this compound N-oxide are pyrrolizidine alkaloids. The key structural difference is the oxidation of the tertiary nitrogen atom in the pyrrolizidine ring to an N-oxide. This modification significantly alters the physicochemical properties of the molecule.
| Property | This compound | This compound N-oxide |
| Chemical Structure | ||
| Molecular Formula | C₁₅H₂₅NO₄[1] | C₁₅H₂₅NO₅[2] |
| Molecular Weight | 283.36 g/mol [1] | 299.36 g/mol [2] |
Relative Potency Assessment
Pyrrolizidine alkaloid N-oxides are generally considered to be less toxic than their corresponding parent alkaloids.[3][4] The toxicity of 1,2-unsaturated PAs like this compound is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and hepatotoxicity.[3][5][6]
The N-oxide form is typically more water-soluble and is considered a detoxification product. However, PA N-oxides can be reduced back to the parent PA by gut microbiota and, to a lesser extent, by hepatic enzymes.[4][7] This in vivo reduction is a critical step for the N-oxide to exert toxicity, as it regenerates the parent alkaloid which can then undergo metabolic activation.[7][8] Therefore, the toxic potency of this compound N-oxide is expected to be significantly lower than that of this compound, as its toxicity is contingent on this multi-step biotransformation process.[8] Studies on other pyrrolizidine alkaloids have shown that the N-oxides have a much lower potency than the corresponding parent compounds.[8] For instance, a comparative study on brucine and its N-oxide found that the N-oxide had a significantly higher LD50, indicating lower toxicity.[9]
Experimental Protocols
To experimentally determine the relative potency of this compound and this compound N-oxide, a cytotoxicity assay is recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for comparing the cytotoxic effects of this compound and this compound N-oxide on a relevant cell line, such as primary hepatocytes or a liver-derived cell line (e.g., HepG2).
1. Cell Seeding:
-
Culture the selected cell line in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of this compound and this compound N-oxide in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of each compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[10]
3. MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[12]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for both this compound and this compound N-oxide.
Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
The primary mechanism of toxicity for 1,2-unsaturated pyrrolizidine alkaloids involves their metabolic activation in the liver, leading to the formation of reactive pyrrolic esters that cause cellular damage.
Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.
This diagram illustrates that this compound N-oxide must first be reduced to this compound, primarily by gut microbiota, before it can undergo metabolic activation in the liver to form toxic reactive metabolites. This additional step in the toxification pathway contributes to the lower expected potency of the N-oxide form.
References
- 1. This compound | C15H25NO4 | CID 108053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound N-oxide | C15H25NO5 | CID 32319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Supinine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of supinine, a pyrrolizidine alkaloid (PA). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. Given the known hepatotoxicity of this compound and its classification within the toxic pyrrolizidine alkaloid group, all waste containing this compound must be treated as hazardous.
Key Safety and Chemical Data
A thorough understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅NO₄ | PubChem |
| Molecular Weight | 283.36 g/mol | PubChem |
| Appearance | Colorless needles | ChemicalBook |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
| Toxicity | Hepatotoxic | ChemicalBook |
| Stability | Stable in neutral and acidic solutions; degrades in alkaline conditions | Journal of Hazardous Materials |
Experimental Disposal Protocols
Two primary disposal pathways are recommended for this compound waste. The preferred and most straightforward method is direct disposal as hazardous waste. A chemical pre-treatment step is also described; however, it is crucial to note that this does not render the waste non-hazardous, and the final effluent must still be disposed of as hazardous waste.
Method 1: Direct Disposal of this compound Waste (Recommended)
This method is the standard and recommended procedure for all this compound waste streams, including pure compound, solutions, and contaminated labware.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles
-
Lab coat
-
-
Designated hazardous waste container (clearly labeled)
-
Hazardous waste disposal tags/labels
Procedure:
-
Segregation: Isolate all this compound-containing waste from general laboratory waste. This includes unused this compound, solutions containing this compound, and any materials that have come into contact with this compound (e.g., pipette tips, contaminated gloves, bench paper).
-
Containment:
-
Liquid Waste: Collect all liquid this compound waste in a designated, leak-proof, and chemically compatible hazardous waste container. The container must be kept closed when not in use.
-
Solid Waste: Place all contaminated solid waste, including empty this compound vials, into a separate, clearly labeled hazardous waste container.
-
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of this compound
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store the labeled hazardous waste container in a designated, secure satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Method 2: Chemical Pre-treatment via Alkaline Hydrolysis (Use with Caution)
This protocol describes a method for the chemical degradation of this compound. Crucially, the degradation products of pyrrolizidine alkaloids under alkaline conditions may include isomers with similar toxicity . Therefore, the resulting waste from this procedure must still be collected and disposed of as hazardous waste . This method may be considered for specific applications where the reduction of the primary alkaloid concentration is desired before final disposal.
Materials:
-
Appropriate PPE (as listed in Method 1)
-
This compound waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Fume hood
-
Designated hazardous waste container
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Alkalinization:
-
Place the this compound waste solution in a suitable beaker with a stir bar.
-
Slowly add the sodium hydroxide solution while stirring to raise the pH of the waste to >10. Monitor the pH carefully using a pH meter or indicator strips.
-
-
Degradation:
-
Cover the beaker and allow the solution to stir at room temperature for at least 24 hours. This duration has been shown to degrade pyrrolizidine alkaloids by approximately 50%[1]. For more complete degradation, a longer reaction time may be necessary.
-
-
Neutralization (Optional, for safety in handling):
-
After the degradation period, the solution can be neutralized by the slow addition of a dilute acid (e.g., 1 M HCl) to a pH between 6 and 8. This step is for safer handling and does not affect the hazardous nature of the waste.
-
-
Collection and Disposal:
-
Transfer the entire volume of the treated waste into a designated hazardous waste container.
-
Label and store the container as described in Method 1 for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific hazardous waste management guidelines and your local regulations.
References
Essential Safety and Operational Guide for Handling Supinine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Supinine, a hepatotoxic pyrrolizidine alkaloid. Adherence to these guidelines is essential to ensure personnel safety and proper management of this compound in a laboratory setting.
Hazard Identification and Toxicity
This compound is a pyrrolizidine alkaloid (PA) known for its hepatotoxicity. Like other 1,2-unsaturated PAs, it is metabolized in the liver to reactive pyrrolic metabolites that can cause significant liver damage.
Acute Exposure Symptoms: In cases of acute exposure to hepatotoxic PAs, symptoms can include abdominal pain, nausea, vomiting, diarrhea, and the enlargement of the liver (hepatomegaly) with the accumulation of fluid in the abdomen (ascites)[1][2].
Chronic Exposure Risks: Long-term exposure to low doses of hepatotoxic PAs is associated with cumulative liver damage, leading to liver cirrhosis and veno-occlusive disease (VOD)[1][2]. Pyrrolizidine alkaloids are also considered potentially carcinogenic and genotoxic.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. Double gloving is recommended. | Prevents dermal absorption. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects eyes from splashes of solutions or contact with solid particles. |
| Body Protection | A fully fastened lab coat, preferably a chemical-resistant one. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used when handling the solid compound outside of a certified chemical fume hood or for procedures that may generate aerosols. | Prevents inhalation of airborne particles or aerosols. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Safe Handling and Storage
All procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Storage and Stability
-
Short-term Storage: Solid this compound should be stored in a cool, dry, and dark place.
-
Long-term Storage: For long-term stability, this compound and its solutions should be stored at -20°C in tightly sealed containers[4].
-
Solutions: Stock solutions of this compound are often prepared in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone[5]. It is recommended to prepare and use solutions on the same day. If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to two weeks[5]. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial[5].
Workflow for Handling this compound
Below is a diagram outlining the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Extraction and Purification of this compound
The following is a representative protocol for the extraction and purification of pyrrolizidine alkaloids, which can be adapted for this compound from its known plant sources, such as Heliotropium supinum.
Materials
-
Dried and powdered plant material
-
Extraction solution: 0.05 M Sulfuric Acid in water[2]
-
Neutralization solution: 1 M Ammonium Carbonate in water[4]
-
Methanol[2]
-
Solid Phase Extraction (SPE) C18 cartridges[2]
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
-
pH indicator strips
-
Folded filters[2]
Methodology
-
Sample Preparation:
-
Grind the dried plant material to a fine powder (e.g., 0.5 mm particle size) to ensure homogeneity[2].
-
-
Extraction:
-
Weigh approximately 2.0 g of the powdered plant material into a centrifuge tube[2].
-
Add 20 mL of the extraction solution (0.05 M H₂SO₄)[2].
-
Ensure the plant material is completely wetted and place the tube in an ultrasonic bath for 15 minutes at room temperature[2].
-
Centrifuge the mixture for 10 minutes at approximately 3800 x g[2].
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process on the plant pellet with an additional 20 mL of the extraction solution, sonicate, and centrifuge as before[2].
-
Combine the supernatants from both extractions[2].
-
-
Neutralization:
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it[2].
-
Load 10 mL of the filtered, neutralized extract onto the conditioned SPE cartridge[2].
-
Wash the cartridge with 10 mL of water (2 x 5 mL) to remove polar impurities[2].
-
Dry the cartridge under vacuum for 5-10 minutes[2].
-
Elute the pyrrolizidine alkaloids from the cartridge with 10 mL of methanol (2 x 5 mL) into a clean collection tube[2].
-
-
Sample Reconstitution:
-
Evaporate the methanol from the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of a suitable solvent mixture (e.g., methanol/water 5/95, v/v) for analysis[2].
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, weigh boats, paper towels, etc., should be collected in a dedicated, clearly labeled, and sealed hazardous waste bag. |
| Liquid Waste | Unused solutions and solvent rinses should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Empty Containers | "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the original label on the empty container before disposal in accordance with institutional guidelines. |
Never dispose of this compound or this compound-contaminated waste down the drain. All hazardous waste must be disposed of through your institution's environmental health and safety office.
Disclaimer: This guide is intended to provide essential safety and logistical information. Researchers must always consult their institution's specific safety protocols and chemical hygiene plan before working with any hazardous substance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
